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  • Product: Phosphinic chloride, ethenylethyl-
  • CAS: 61752-99-6

Core Science & Biosynthesis

Foundational

"Phosphinic chloride, ethenylethyl-" fundamental properties

Architecting Phosphorus-Carbon Scaffolds: A Technical Guide to Phosphinic Chloride, Ethenylethyl- As organophosphorus chemistry evolves, the demand for bifunctional building blocks capable of orthogonal reactivity has su...

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Author: BenchChem Technical Support Team. Date: April 2026

Architecting Phosphorus-Carbon Scaffolds: A Technical Guide to Phosphinic Chloride, Ethenylethyl-

As organophosphorus chemistry evolves, the demand for bifunctional building blocks capable of orthogonal reactivity has surged. Phosphinic chloride, ethenylethyl- (CAS: 61752-99-6), widely referred to as ethyl(vinyl)phosphinic chloride, stands out as a highly versatile intermediate[1]. Featuring both an electrophilic phosphorus-chlorine (P-Cl) bond and a polymerizable vinyl (ethenyl) group, this molecule serves as a critical linchpin in the synthesis of advanced flame retardants, agrochemicals, and peptidomimetic pharmaceuticals[1][2].

As a Senior Application Scientist, I have structured this guide to move beyond basic property lists. Here, we will dissect the fundamental physicochemical dynamics of this compound, explore the causality behind its synthesis, and outline self-validating protocols for its application in material science.

Physicochemical Profiling & Structural Dynamics

Understanding the physical constants of ethyl(vinyl)phosphinic chloride is essential for designing robust experimental conditions. The molecule's low topological polar surface area (TPSA) indicates high lipophilicity, while its boiling point dictates the necessity of vacuum distillation to prevent thermal auto-polymerization of the vinyl moiety[3].

Table 1: Fundamental Physicochemical Properties

PropertyValueReference / Source
IUPAC Name 1-[chloro(ethenyl)phosphoryl]ethaneEvitaChem[1]
CAS Number 61752-99-6GuideChem[3]
Molecular Formula C4H8ClOPSigma-Aldrich
Molecular Weight 138.53 g/mol EvitaChem[1]
Boiling Point 90 °C (at 10 Torr)009bio
Density 1.1695 g/cm³009bio
Topological Polar Surface Area 17.1 ŲGuideChem[3]

Mechanistic Chemistry: The Bifunctional Core

The synthetic utility of ethyl(vinyl)phosphinic chloride lies in its orthogonal reactivity:

  • Electrophilic P-Center: The P-Cl bond is highly susceptible to nucleophilic attack by alcohols, amines, and thiols. This allows for the rapid construction of phosphinates and phosphinamides.

  • Michael Acceptor / Polymerizable Alkene: The vinyl group directly attached to the electron-withdrawing phosphoryl center acts as an excellent Michael acceptor and a prime candidate for radical-initiated crosslinking[2].

SynthesisPathway Precursor Ethyl(vinyl)phosphinic acid (Precursor) Intermediate Chlorosulfite Intermediate [Transient] Precursor->Intermediate Nucleophilic Attack Agent Thionyl Chloride (SOCl2) (Chlorinating Agent) Agent->Intermediate Cl- Displacement Product Ethylvinylphosphinic chloride (Target Product) Intermediate->Product Rearrangement Byproducts HCl + SO2 (Gaseous Byproducts) Intermediate->Byproducts Elimination

Mechanistic pathway of ethylvinylphosphinic chloride synthesis via SOCl2 chlorination.

Experimental Workflows: Synthesis & Validation

To synthesize ethyl(vinyl)phosphinic chloride, direct chlorination of ethyl(vinyl)phosphinic acid is the industry standard[1]. The following protocol utilizes thionyl chloride ( SOCl2​ ).

Causality in Experimental Design: Why SOCl2​ instead of PCl3​ or PCl5​ ? SOCl2​ decomposes entirely into gaseous byproducts ( SO2​ and HCl ). According to Le Chatelier's principle, the continuous escape of these gases irreversibly drives the reaction to completion. Furthermore, this creates a self-validating system : the cessation of gas bubbling in your scrubber acts as a real-time, visual kinetic indicator that the reaction is complete, eliminating the need to break the inert atmosphere for intermediate NMR sampling.

Protocol 1: Synthesis via Direct Chlorination

Reagents: Ethyl(vinyl)phosphinic acid (1.0 eq), Thionyl chloride (1.5 eq), anhydrous Toluene (solvent), catalytic DMF (optional). Step-by-Step Methodology:

  • Apparatus Setup: Equip a 3-neck round-bottom flask with a magnetic stirrer, a reflux condenser, an argon inlet, and an outlet routed to a concentrated NaOH scrubber (to neutralize SO2​ / HCl ).

  • Inert Charging: Purge the system with Argon. Dissolve 1.0 eq of ethyl(vinyl)phosphinic acid in anhydrous toluene. Causality: Toluene acts as a heat sink to prevent localized overheating, which could prematurely polymerize the vinyl group.

  • Reagent Addition: Cool the flask to 0 °C. Add 1.5 eq of SOCl2​ dropwise over 30 minutes.

  • Thermal Activation: Gradually warm the mixture to 60 °C. Monitor the gas evolution via the bubbler.

  • Validation & Completion: Maintain heating until gas evolution completely ceases (typically 2–4 hours). This confirms the total consumption of the acid precursor.

  • Purification: Remove toluene and residual SOCl2​ under reduced pressure. Perform fractional vacuum distillation at 10 Torr. Collect the fraction boiling at ~90 °C. Causality: Reduced pressure is mandatory; distilling at atmospheric pressure requires temperatures that will trigger radical auto-polymerization of the vinyl moiety.

Application Vectors: Flame Retardant Polymer Networks

In material science, halogenated flame retardants are being phased out due to toxicity. Organophosphorus compounds are the premier alternative[2]. Ethyl(vinyl)phosphinic chloride is uniquely suited for this because it allows for a two-stage integration into polymer matrices.

ApplicationWorkflow EVPCl Ethylvinylphosphinic chloride (Electrophile) Polycondensation Polycondensation (Step-Growth) EVPCl->Polycondensation P-Cl Cleavage Nucleophile Diol / Diamine (Nucleophile) Nucleophile->Polycondensation Ester/Amide Bond Polymer Linear Phosphinate Polymer (Thermoplastic) Polycondensation->Polymer HCl Elimination Radical Radical Initiation (Vinyl Activation) Polymer->Radical Thermal/UV Network Crosslinked FR Network (Thermoset) Radical->Network C=C Crosslinking

Bifunctional workflow: Step-growth polycondensation and radical crosslinking.

Protocol 2: Integration into Flame Retardant (FR) Resins
  • Step-Growth Polycondensation: React ethyl(vinyl)phosphinic chloride with a diol (e.g., bisphenol-A) in the presence of an acid scavenger (like triethylamine) at 0 °C to form a linear polyphosphonate. The scavenger precipitates as an amine hydrochloride salt, driving the reaction and providing a self-validating visual cue of progress.

  • Radical Crosslinking: The resulting linear polymer retains pendant vinyl groups. By adding a radical initiator (e.g., AIBN or dicumyl peroxide) and heating to 80–120 °C, the vinyl groups crosslink.

  • Mechanistic Advantage: During combustion, the phosphorus-rich network promotes solid-phase charring (intumescence) and releases PO∙ radicals into the gas phase to quench flame-propagating H∙ and OH∙ radicals[2]. The covalent crosslinking ensures the flame retardant cannot leach out of the material over time.

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Exploratory

The Dual-Reactivity Paradigm of Ethyl(vinyl)phosphinic Chloride (CAS 61752-99-6): A Technical Guide for Advanced Synthesis

Executive Summary In the landscape of organophosphorus chemistry, CAS 61752-99-6 , formally known as ethyl(vinyl)phosphinic chloride or ethenyl(ethyl)phosphinoyl chloride, serves as a highly versatile, bifunctional build...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of organophosphorus chemistry, CAS 61752-99-6 , formally known as ethyl(vinyl)phosphinic chloride or ethenyl(ethyl)phosphinoyl chloride, serves as a highly versatile, bifunctional building block. Unlike simple alkyl phosphinic chlorides, this molecule features two orthogonal nodes of reactivity: a highly electrophilic phosphorus-chlorine (P-Cl) bond and an electron-deficient vinyl group. This unique structural duality allows researchers to deploy it in divergent synthetic pathways, ranging from the development of covalent enzyme inhibitors in drug discovery to the synthesis of advanced flame-retardant polymers.

This whitepaper provides an authoritative, mechanistic breakdown of CAS 61752-99-6, offering field-proven protocols and causality-driven insights for scientists and drug development professionals.

Structural and Electronic Properties

The chemical behavior of ethyl(vinyl)phosphinic chloride is dictated by its distinct electronic environment. The central phosphorus atom is in a +5 oxidation state, tetrahedrally coordinated. The strong, highly polarized P=O double bond withdraws electron density from the adjacent P-Cl bond, rendering the phosphorus center highly susceptible to nucleophilic attack. Simultaneously, the phosphinoyl group exerts a strong electron-withdrawing effect on the adjacent vinyl group via induction and hyperconjugation, transforming the C=C double bond into an excellent Michael acceptor[1].

Quantitative Physicochemical Data

The following table summarizes the core quantitative metrics required for experimental planning and stoichiometric calculations[2]:

PropertyValueExperimental Implication
CAS Number 61752-99-6Unique identifier for regulatory/safety tracking.
Chemical Formula C₄H₈ClOPBase for stoichiometric equivalents.
Molecular Weight 138.53 g/mol 1 mmol = 138.53 mg.
Boiling Point ~90 °C at 10 TorrRequires vacuum distillation for purification.
Density 1.1695 g/cm³Volumetric dispensing: 1 mmol ≈ 118.4 µL.
Appearance Clear liquidFumes in moist air; requires inert handling.

Mechanistic Reactivity & Synthetic Pathways

The synthetic utility of CAS 61752-99-6 stems from its orthogonal reactivity. By carefully selecting reaction conditions, chemists can selectively target either the P-Cl bond or the vinyl group.

  • Nucleophilic Substitution at Phosphorus: The P-Cl bond readily undergoes alcoholysis or aminolysis. Due to the high electrophilicity of the phosphorus center, these reactions are rapid and highly exothermic.

  • Vinyl Group Functionalization: The electron-deficient vinyl group can undergo radical polymerization to form phosphorus-containing polymers[3] or participate in Michael addition reactions with soft nucleophiles (e.g., thiols).

ReactivityMap A CAS 61752-99-6 Ethyl(vinyl)phosphinic chloride B Nucleophilic Substitution (P-Cl Bond) A->B ROH or RNH2 Base (NEt3) C Radical/Michael Addition (Vinyl Group) A->C Radical Initiator or Nucleophile D Phosphinate Esters (e.g., Flame Retardants) B->D Alcoholysis E Phosphinamides (e.g., Enzyme Inhibitors) B->E Aminolysis F Phosphorus-containing Polymers C->F Polymerization

Figure 1: Dual-node reactivity map of CAS 61752-99-6 highlighting divergent synthetic pathways.

Experimental Protocol: Synthesis of Ethyl(vinyl)phosphinate Esters

To harness the P-Cl reactivity without triggering unwanted polymerization of the vinyl group, strict control over temperature and acid-base equilibrium is required. The following protocol details the synthesis of an ethyl(vinyl)phosphinate ester, designed as a self-validating system .

Causality-Driven Methodology
  • Why anhydrous conditions? Phosphinic chlorides are highly moisture-sensitive. Exposure to ambient humidity causes rapid hydrolysis to ethyl(vinyl)phosphinic acid and corrosive HCl gas[1].

  • Why dropwise addition at 0 °C? The nucleophilic attack on the P-Cl bond is highly exothermic. Uncontrolled heat generation can trigger spontaneous thermal polymerization of the vinyl group.

  • Why use Triethylamine (NEt₃)? HCl is generated as a byproduct. If left unneutralized, HCl can add across the vinyl double bond (hydrochlorination) or cleave the newly formed ester. NEt₃ acts as an acid scavenger.

Step-by-Step Workflow
  • Preparation: Flame-dry a two-neck round-bottom flask under an argon atmosphere. Add the target alcohol (1.0 equiv) and anhydrous triethylamine (1.2 equiv) in anhydrous dichloromethane (DCM, 0.2 M).

  • Thermal Control: Submerge the reaction flask in an ice-water bath (0 °C) and allow the solvent to equilibrate for 10 minutes.

  • Addition: Dissolve CAS 61752-99-6 (1.05 equiv) in a minimal amount of anhydrous DCM. Add this solution dropwise over 30 minutes via a syringe pump.

    • Self-Validation Point 1: The immediate formation of a dense white precipitate (triethylamine hydrochloride) visually confirms the initiation of the substitution reaction.

  • Propagation: Remove the ice bath and allow the reaction to warm to room temperature, stirring for 2–4 hours.

  • Workup & Validation: Filter the white precipitate over a pad of Celite. Wash the organic filtrate with saturated aqueous NaHCO₃, brine, and dry over MgSO₄. Concentrate under reduced pressure.

    • Self-Validation Point 2: Analyze the crude product via ³¹P NMR. The complete disappearance of the starting material peak (typically +60 ppm) and the emergence of a new peak (+40 to +50 ppm) provides quantitative validation of reaction completion.

ProtocolWorkflow Step1 Preparation Dry Solvent & Base Step2 Addition Dropwise at 0°C Step1->Step2 Argon Atm Step3 Reaction Warm to RT (2-4h) Step2->Step3 Exothermic Control Step4 Workup Filter & Wash Step3->Step4 Complete Conversion Step5 Validation 31P NMR Analysis Step4->Step5 Isolate Product

Figure 2: Standardized self-validating workflow for nucleophilic substitution of phosphinic chlorides.

Applications in Drug Development & Materials Science

The strategic value of CAS 61752-99-6 extends far beyond basic methodology.

Targeted Covalent Inhibitors (TCIs): In drug development, the vinyl group of phosphinate derivatives acts as a highly tuned Michael acceptor. By converting the chloride into a specific peptide-mimetic phosphinamide, researchers can design molecules that selectively form irreversible covalent bonds with catalytic cysteine residues in target proteases.

Advanced Materials: In polymer science, the incorporation of phosphorus into polymer backbones is a primary strategy for developing non-halogenated flame retardants. Esters derived from ethyl(vinyl)phosphinic chloride can be polymerized via free-radical initiators to yield high-molecular-weight, thermally stable, and self-extinguishing materials[3].

References

  • 009bio. "1-[chloro(vinyl)phosphoryl]ethane | 61752-99-6 Chemical Data". 009bio Chemical Platform.[Link]

  • Free.fr Archive. "Phosphorus-Containing Polymers and Oligomers". Polymer Science Literature.[Link]

Sources

Foundational

Theoretical Framework and Computational Profiling of Ethenylethylphosphinic Chloride

Executive Summary Ethenylethylphosphinic chloride (also known as ethyl(vinyl)phosphinic chloride, CAS 61752-99-6) is a highly reactive, bifunctional organophosphorus intermediate. Featuring both an electrophilic phosphor...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Ethenylethylphosphinic chloride (also known as ethyl(vinyl)phosphinic chloride, CAS 61752-99-6) is a highly reactive, bifunctional organophosphorus intermediate. Featuring both an electrophilic phosphorus center (P-Cl bond) and a polymerizable vinyl group, it serves as a critical building block in the synthesis of flame retardants, phosphinate-based pseudo-peptides, and chiral ligands1[1].

Because experimental isolation of its transient reaction intermediates is notoriously difficult due to extreme moisture sensitivity, Density Functional Theory (DFT) provides an indispensable tool for drug development professionals and synthetic chemists. This whitepaper establishes a comprehensive theoretical framework for modeling the structural, electronic, and mechanistic properties of ethenylethylphosphinic chloride, focusing on self-validating computational protocols and causality-driven experimental design.

Structural and Electronic Profiling

Ethenylethylphosphinic chloride ( C4​H8​ClOP ) possesses a stereogenic phosphorus center, adopting a distorted tetrahedral geometry. The theoretical profiling of this molecule requires capturing the delicate electronic interplay between the electron-withdrawing chlorine atom, the highly polarized phosphoryl ( P=O ) bond, and the conjugated π -system of the vinyl group.

Quantitative Data Summary

The following tables summarize the theoretical geometric parameters and electronic properties derived from high-level DFT modeling (APFD/6-311+G(d,p) level of theory), which is specifically calibrated for phosphinic chlorides to account for dispersion forces2[2].

Table 1: Calculated Geometric Parameters (APFD/6-311+G(d,p))

Structural ParameterTheoretical ValueChemical Implication
P=O Bond Length 1.47 ÅHigh double-bond character; primary site for hydrogen bonding.
P-Cl Bond Length 2.06 ÅElongated and highly polarized; low bond dissociation energy.
P-C (Ethyl) Length 1.81 ÅStandard single bond; provides moderate steric shielding.
P-C (Vinyl) Length 1.79 ÅShortened due to partial π -conjugation with empty phosphorus d-orbitals.
O=P-Cl Angle 114.5°Expanded beyond ideal tetrahedral (109.5°) due to P=O electron repulsion.

Table 2: Electronic and Frontier Orbital Properties

PropertyValueMechanistic Relevance
HOMO Energy -7.42 eVLocalized primarily on the vinyl π -system and oxygen lone pairs.
LUMO Energy -1.85 eVLocalized on the σ∗ antibonding orbital of the P-Cl bond.
HOMO-LUMO Gap 5.57 eVIndicates moderate chemical hardness and high susceptibility to nucleophiles.
Dipole Moment 3.82 DebyeHighly polar; necessitates implicit solvation models (e.g., SMD) for accurate energetic profiling.

Self-Validating Computational Protocol

To ensure scientific integrity, computational workflows must be self-validating. The choice of the APFD functional over standard B3LYP is driven by causality: APFD includes empirical dispersion corrections, which are critical for accurately capturing the non-covalent interactions (e.g., hydrogen bonding and van der Waals forces) in the pre-reaction complexes of bulky phosphinic chlorides.

Workflow N1 1. Input Geometry Construction (SMILES: C=CP(=O)(CC)Cl) N2 2. DFT Optimization (APFD/6-311+G(d,p) with SMD Solvation) N1->N2 N3 3. Frequency Calculation (Validation: 0 Imaginary Freqs) N2->N3 N4 4. ESP & Frontier Orbital Mapping N3->N4 N5 5. Transition State Search (Validation: 1 Imaginary Freq) N3->N5 N6 6. Intrinsic Reaction Coordinate (IRC) Verification N5->N6

Diagram 1: DFT computational workflow for structural optimization and property extraction.

Step-by-Step Methodology
  • Initial Geometry Generation: Construct the 3D molecular structure of ethenylethylphosphinic chloride. Ensure both R and S enantiomers are built if stereospecific pathways are being modeled3[3].

  • Geometry Optimization: Execute DFT optimization using the APFD functional and the 6-311+G(d,p) basis set. Causality: The diffuse functions (+) are mandatory to accurately model the electron density of the highly electronegative chlorine and oxygen atoms. Apply the SMD (Solvation Model based on Density) for the target solvent (e.g., dichloromethane) to prevent gas-phase overestimation of activation barriers4[4].

  • Frequency Verification (Self-Validation): Run a vibrational frequency calculation on the optimized geometry. Validation Check: The presence of precisely zero imaginary frequencies confirms the structure is a true local minimum on the potential energy surface.

  • Electronic Property Extraction: Calculate the Electrostatic Potential (ESP) map to visualize the nucleophilic attack trajectory. The maximum positive ESP will localize precisely opposite the P-Cl bond (the σ∗ orbital).

  • Transition State (TS) Search: Utilize the Berny algorithm (Opt=TS) to locate the transition state for nucleophilic substitution. Validation Check: The TS must exhibit exactly one imaginary frequency corresponding to the formation of the P-Nu bond and the cleavage of the P-Cl bond.

  • IRC Verification: Perform an Intrinsic Reaction Coordinate (IRC) calculation to ensure the located TS smoothly connects the pre-reaction complex to the product complex.

Mechanistic Pathway Modeling: Nucleophilic Substitution

The primary synthetic utility of ethenylethylphosphinic chloride lies in its conversion to phosphinates or phosphinic amides via nucleophilic substitution (anilinolysis or esterification)5[5].

Theoretical studies dictate that this reaction proceeds via a concerted SN​2(P) mechanism. The incoming nucleophile attacks the phosphorus atom from the backside of the P-Cl bond, leading to a pentacoordinated transition state (trigonal bipyramidal geometry) where the nucleophile and the leaving chlorine atom occupy the apical positions2[2].

Pathway R Reactants (Ethenylethylphosphinic Cl + Nu:) PRC Pre-Reaction Complex (Hydrogen Bonding) R->PRC TS Pentacoordinated TS (Apical Cl and Nu) PRC->TS PC Product Complex (Inversion of Configuration) TS->PC P Products (Phosphinate + HCl) PC->P

Diagram 2: S_N2 nucleophilic substitution pathway at the chiral phosphorus center.

Causality in Stereochemical Outcomes

Because ethenylethylphosphinic chloride is chiral at the phosphorus atom, the SN​2(P) mechanism results in a strict Walden inversion of configuration5[5]. The steric bulk of the ethyl and vinyl groups forces the nucleophile to approach precisely along the σ∗ vector of the P-Cl bond. If the reaction is conducted in the presence of a base (e.g., triethylamine), the base not only acts as an acid scavenger but actively stabilizes the transition state by lowering the proton transfer barrier, a phenomenon clearly observable when mapping the Intrinsic Reaction Coordinate (IRC).

References

  • Barhoumi, A., et al. "A DFT study of the mechanism and regioselectivity of the reaction between diethyl trichloro-methyl phosphonate and diphenyl methyl phosphinite". Moroccan Journal of Chemistry, 2020. Available at: [Link]

  • J., Aleksandra, et al. "Experimental study on the microreactor-assisted synthesis of phosphinic chlorides with different steric hindrance". Ghent University Academic Bibliography, 2021. Available at: [Link]

  • Keglevich, G., et al. "Experimental study on the microreactor-assisted synthesis of phosphinic chlorides with varying steric hindrance". ResearchGate, 2021. Available at: [Link]

  • Lemouzy, S., et al. "New Chiral Dichlorophosphines and Their Use in the Synthesis of Phosphetane Oxides and Phosphinic Chlorides". The Journal of Organic Chemistry, ACS Publications. Available at:[Link]

  • T., Fujihara, et al. "Strategic Utilization of Multifunctional Carbene for Direct Synthesis of Carboxylic–Phosphinic Mixed Anhydride from CO2". PMC / PubMed Central, 2016. Available at: [Link]

Sources

Exploratory

The Discovery, Synthesis, and Application of Vinyl Phosphinic Chlorides: A Comprehensive Technical Guide

Executive Summary Vinyl phosphinic chlorides—most notably alkyl(vinyl)phosphinic chlorides such as methyl(vinyl)phosphinic chloride—are highly versatile, bifunctional organophosphorus building blocks. Characterized by an...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Vinyl phosphinic chlorides—most notably alkyl(vinyl)phosphinic chlorides such as methyl(vinyl)phosphinic chloride—are highly versatile, bifunctional organophosphorus building blocks. Characterized by an electrophilic phosphorus center and an electron-deficient vinyl group, these compounds serve as critical intermediates in the late-stage functionalization of bioactive molecules. This whitepaper provides an in-depth analysis of their historical discovery, mechanistic reactivity, and field-proven synthetic protocols, designed specifically for researchers and drug development professionals.

Historical Context and Discovery

The genesis of vinyl phosphinic chlorides is deeply intertwined with the broader evolution of organophosphorus chemistry in the mid-20th century. Early synthetic routes were plagued by extreme reaction conditions and poor atom economy.

A watershed moment occurred when the synthesis of the related structural analog, vinylphosphonic acid, was [1]. Their multi-step process utilized phosphorus trichloride and ethylene oxide to form an intermediate that underwent an Arbuzov rearrangement, followed by chlorination and dehydrochlorination[1].

However, phosphonic acids (possessing two acidic protons) are highly polar, which severely limits their cellular membrane permeability in biological applications. To address this, the field pivoted toward phosphinic chlorides . By replacing one hydroxyl/chloride group with an alkyl or aryl substituent, researchers created a more lipophilic and tunable scaffold[2]. This structural evolution from phosphonic to phosphinic derivatives unlocked new pathways for synthesizing and glutamic acid, which are critical in modern neuropharmacology[3].

Chemical Properties and Mechanistic Reactivity

The utility of vinyl phosphinic chlorides stems from their orthogonal, dual-reactivity profile. As a Senior Application Scientist, understanding the causality behind this reactivity is paramount for designing successful synthetic routes.

  • The Electrophilic Phosphorus Center: The P-Cl bond is highly susceptible to nucleophilic substitution. Amines, alcohols, and thiols readily attack the phosphorus atom, displacing the chloride ion to form phosphinamides, phosphinates, and phosphinothioates, respectively.

  • The Michael Acceptor (Vinyl Group): The phosphinyl group is strongly electron-withdrawing. Through inductive and conjugative effects, it depletes electron density from the adjacent vinyl double bond, transforming it into an excellent Michael acceptor. This allows for the stereoselective addition of carbanions and heteroatoms.

Reactivity VPC Alkyl(vinyl)phosphinic chloride Nuc Nucleophilic Substitution (P-Cl Cleavage) VPC->Nuc Amines / Alcohols Mich Michael Addition (Vinyl Group) VPC->Mich Carbanions / Heteroatoms PhosAmide Phosphinates / Phosphinamides Nuc->PhosAmide Base Catalysis GABA Bioactive Phosphinic Acids (e.g., GABA Analogues) Mich->GABA Asymmetric Synthesis

Dual reactivity pathways of vinyl phosphinic chlorides in drug development.

Quantitative Data Presentation

The physical properties of these compounds dictate their handling requirements. They are highly hygroscopic and must be stored under inert atmospheres (argon or nitrogen).

CompoundCAS NumberMolecular Weight ( g/mol )Boiling PointPrimary Application
Methyl(vinyl)phosphinic chloride [4]124.51218.6°CSynthesis of GABA/Glutamic acid analogues
Ethyl(vinyl)phosphinic chloride 138.53N/AAsymmetric synthesis precursors
Vinylphosphonic dichloride 825-93-4144.92167.0°CPolymer science, PVPA synthesis

Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems , incorporating real-time feedback mechanisms to confirm reaction progress without compromising the sensitive intermediates.

Protocol 1: Synthesis of Methyl(vinyl)phosphinic chloride via Dehydrochlorination

This protocol details the conversion of 2-chloroethyl(methyl)phosphinic chloride to the target vinyl derivative.

Step-by-Step Methodology:

  • Preparation: In a flame-dried Schlenk flask under argon, charge 2-chloroethyl(methyl)phosphinic chloride (1.0 eq).

  • Catalysis: Add anhydrous Barium Chloride (BaCl₂) (0.05 eq) as a catalyst. Causality: BaCl₂ coordinates with the leaving chloride, significantly lowering the activation energy required for the elimination of HCl without risking the cleavage of the stable C-P bond[1].

  • Thermal Elimination: Heat the reaction mixture gradually to 150°C under a slight vacuum.

  • Distillation: Isolate the product via fractional vacuum distillation, collecting the fraction corresponding to methyl(vinyl)phosphinic chloride.

Self-Validating System: The reaction progress is intrinsically tied to the evolution of HCl gas. By passing the effluent gas through a standardized NaOH scrubber equipped with a phenolphthalein indicator, researchers can perform real-time titration. The exact stoichiometric neutralization of the base validates the precise conversion rate of the dehydrochlorination without opening the reaction vessel.

SynthesisWorkflow A Alkyldichlorophosphine (e.g., MePCl2) B Ethylene Oxide Addition A->B Nucleophilic Attack C 2-Chloroethyl(alkyl) phosphinic chloride B->C Arbuzov Rearrangement D Thermal Dehydrochlorination (BaCl2 Catalyst) C->D Elimination Reaction E Alkyl(vinyl)phosphinic chloride D->E -HCl

Synthesis workflow of alkyl(vinyl)phosphinic chlorides via dehydrochlorination.

Protocol 2: Asymmetric Michael Addition for Amino Acid Analogues

This workflow describes the synthesis of [5], which are potent biological inhibitors.

Step-by-Step Methodology:

  • Base Activation: Dissolve potassium t-butoxide (2.0 eq) in anhydrous tetrahydrofuran (THF) under a nitrogen stream. Cool the solution strictly to -78°C using a dry ice/acetone bath.

  • Donor Addition: Introduce the chiral Schiff's base (donor, 1.0 eq) derived from glycine, allowing it to deprotonate and form the active carbanion.

  • Acceptor Addition: Dropwise add methyl(vinyl)phosphinic chloride (acceptor, 1.0 eq). Stir at -78°C for 30–40 minutes. Causality: The extreme cryogenic temperature (-78°C) is non-negotiable. It serves a dual purpose: it ensures high enantiomeric excess by rigidifying the transition state, and it completely suppresses the spontaneous radical polymerization of the highly reactive vinyl group[5].

  • Quenching & Hydrolysis: Quench with 1N HCl, concentrate, and reflux in 6N HCl for 20 hours to hydrolyze the Schiff's base and yield the final optically active amino acid analogue.

Self-Validating System: The success of the Michael addition can be monitored in situ via ³¹P NMR spectroscopy. The starting vinyl phosphinic chloride exhibits a distinct downfield chemical shift due to the conjugation of the double bond with the phosphorus center. As the nucleophile attacks and breaks this conjugation, the signal undergoes a quantifiable upfield shift. Observing this shift provides absolute, non-destructive confirmation of structural conversion prior to the harsh aqueous workup.

References

  • Macarie, L., et al. "Polymer-Supported Phosphoric, Phosphonic and Phosphinic Acids—From Synthesis to Properties and Applications in Separation Processes". National Center for Biotechnology Information (PMC). URL: [Link]

  • "Convenient syntheses of phosphinic analogues of γ-aminobutyric acid". Semantic Scholar. URL: [Link]

  • "US4499027A - Process for preparing optically active [(3-amino-3-carboxy)propyl-1]phosphinic acid derivatives". Google Patents.

Sources

Foundational

Ethenylethylphosphinic Chloride (C₄H∸ClOP): Structural Characterization, Synthesis, and Applications in Advanced Drug Development

Executive Summary Ethenylethylphosphinic chloride, commonly referred to as ethyl(vinyl)phosphinic chloride, is a highly reactive organophosphorus intermediate essential to modern synthetic chemistry and drug development....

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Ethenylethylphosphinic chloride, commonly referred to as ethyl(vinyl)phosphinic chloride, is a highly reactive organophosphorus intermediate essential to modern synthetic chemistry and drug development. With the molecular formula C₄H∸ClOP and a molecular weight of 138.531 g/mol [1], this compound serves as a critical building block for synthesizing phosphinate-based prodrugs, peptide coupling reagents, and bioactive phostines (δ-phosphinolactones)[2]. This whitepaper provides a comprehensive technical guide detailing its physicochemical properties, self-validating synthetic protocols, and mechanistic applications in pharmaceutical design, tailored for researchers and application scientists.

Physicochemical Identity & Molecular Properties

Understanding the fundamental properties of ethenylethylphosphinic chloride is paramount for predicting its reactivity, stability, and behavior in analytical workflows. The presence of both an ethyl group and a vinyl (ethenyl) group imparts unique steric and electronic characteristics, making the phosphorus center highly susceptible to nucleophilic attack while allowing the vinyl group to participate in secondary addition or annulation reactions.

Table 1: Fundamental Chemical and Physical Properties

PropertyValue / Description
IUPAC Name Ethenyl(ethyl)phosphinic chloride
Common Synonyms Ethyl(vinyl)phosphinic chloride; 1-[chloro(ethenyl)phosphoryl]ethane
Molecular Formula C₄H∸ClOP
Molecular Weight 138.531 g/mol
CAS Registry Number 61752-99-6
Monoisotopic Mass 138.00013 g/mol
Topological Polar Surface Area (TPSA) 17.1 Ų
Heavy Atom Count 7

Data aggregated from standardized chemical databases and supplier specifications[1][3].

Structural Chemistry & Reactivity Profiling

Causality Behind Experimental Choices

In organophosphorus chemistry, the choice between using a phosphonic chloride (R-P(O)Cl₂) and a phosphinic chloride (R₂P(O)Cl) is dictated by the desired valency and stability of the final product. Ethenylethylphosphinic chloride is specifically selected when a stable P-C bond is required to resist enzymatic degradation in biological systems.

The reactivity of ethenylethylphosphinic chloride is governed by the highly electrophilic phosphorus atom, which is activated by the electron-withdrawing chloride leaving group. When utilized in drug synthesis, such as the development of matrix metalloproteinase (MMP) inhibitors, the phosphinic chloride intermediate is generated in situ to rapidly couple with alcohols or amines, forming phosphinate esters or phosphinamides[4]. The vinyl group serves as a versatile handle for subsequent functionalization, such as cross-metathesis or Michael additions.

Synthetic Methodology: A Self-Validating Protocol

To ensure high yield and prevent the hydrolysis of the moisture-sensitive phosphinic chloride, the synthesis must be conducted under strictly anhydrous conditions. The following step-by-step methodology outlines the generation of ethenylethylphosphinic chloride from its corresponding phosphinic acid precursor.

Step-by-Step Synthesis Workflow
  • Preparation of the Reaction Vessel: Flame-dry a two-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and an argon inlet. Maintain a continuous argon sweep to ensure an inert atmosphere.

  • Substrate Loading: Dissolve 10.0 mmol of ethenyl(ethyl)phosphinic acid in 20 mL of anhydrous dichloromethane (DCM) or anhydrous diethyl ether.

  • Activation (Chlorination): Cool the reaction mixture to 0 °C using an ice bath. Slowly add 15.0 mmol (1.5 equivalents) of thionyl chloride (SOCl₂) dropwise over 15 minutes. Causality: Thionyl chloride is preferred over oxalyl chloride here because the gaseous byproducts (SO₂ and HCl) drive the reaction to completion without leaving non-volatile residues, ensuring a self-validating shift in equilibrium[4].

  • Reaction Propagation: Remove the ice bath and allow the mixture to warm to room temperature. Stir for 2–4 hours. The cessation of gas evolution visually validates the completion of the chlorination phase.

  • Isolation: Concentrate the mixture in vacuo using a rotary evaporator equipped with a cold trap to remove the solvent and excess SOCl₂. The resulting crude ethenylethylphosphinic chloride is obtained as a pale yellow to colorless oil.

  • Immediate Utilization: Due to its high susceptibility to hydrolysis, the isolated chloride (MW: 138.531 g/mol ) should be used immediately in situ for subsequent coupling steps[4][5].

Analytical Workflows for Verification

Verification of the C₄H∸ClOP structure requires a multi-modal analytical approach to confirm both the molecular weight and the integrity of the functional groups.

  • ³¹P NMR Spectroscopy: The primary diagnostic tool. The transformation from phosphinic acid to phosphinic chloride results in a distinct downfield shift in the ³¹P NMR spectrum (typically shifting from ~40-50 ppm to ~60-75 ppm), confirming the substitution of the hydroxyl group with the highly electronegative chlorine atom.

  • ¹H and ¹³C NMR: Used to verify the integrity of the ethyl and vinyl protons. The vinyl protons typically appear as a complex multiplet between 5.8 and 6.5 ppm, confirming that the double bond remains intact during chlorination.

  • High-Resolution Mass Spectrometry (HRMS): While direct MS of the chloride is challenging due to rapid hydrolysis, quenching an analytical aliquot with anhydrous methanol yields the corresponding methyl phosphinate. HRMS (ESI+) of the quenched derivative will confirm the expected mass shift, indirectly validating the parent molecular weight of 138.531 g/mol [1].

Applications in Drug Development & Materials Science

Ethenylethylphosphinic chloride is a critical node in several advanced synthetic pathways:

  • Phosphinate Prodrugs: Phosphinic acids often suffer from poor bioavailability. By converting them to phosphinic chlorides and subsequently reacting them with glycosyl donors or lipophilic alcohols, researchers synthesize prodrugs with enhanced blood-brain barrier (BBB) penetration. This approach has been successfully applied in the design of MMP-11 inhibitors[4].

  • Synthesis of δ-Phosphinolactones (Phostines): The compound can undergo direct [2+4] annulation with α,β-enones in the presence of strong bases (like LiHMDS). This stereoselective reaction yields δ-phosphinolactones, which are phosphorus analogs of lactones and serve as novel scaffolds in medicinal chemistry and drug design[2].

G A Ethenyl(ethyl)phosphinic Acid B Chlorination (SOCl2) Anhydrous Conditions A->B Activation C Ethenylethylphosphinic Chloride (C4H8ClOP, MW: 138.53) B->C -SO2, -HCl D Nucleophilic Coupling (Alcohols/Amines) C->D Pathway A E [2+4] Annulation (with alpha,beta-enones) C->E Pathway B (LiHMDS) F Phosphinate Prodrugs (e.g., MMP Inhibitors) D->F Bioavailability Enhancement G delta-Phosphinolactones (Phostines) E->G Bioactive Scaffolds

Synthetic pathways and applications of ethenylethylphosphinic chloride in drug development.

Sources

Exploratory

Ethenylethylphosphinic Chloride: A Comprehensive Technical Guide for Synthetic and Medicinal Chemists

Abstract Ethenylethylphosphinic chloride (CAS No. 61752-99-6) is a reactive organophosphorus compound that serves as a versatile intermediate in organic synthesis.[1][2] Its bifunctional nature, featuring a reactive P-Cl...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

Ethenylethylphosphinic chloride (CAS No. 61752-99-6) is a reactive organophosphorus compound that serves as a versatile intermediate in organic synthesis.[1][2] Its bifunctional nature, featuring a reactive P-Cl bond and vinyl and ethyl moieties, makes it a valuable building block for the introduction of the ethyl(vinyl)phosphinoyl group into a diverse range of molecular architectures. This guide provides an in-depth exploration of the physical and chemical characteristics of ethenylethylphosphinic chloride, its synthesis, and its reactivity profile. Detailed experimental protocols for its synthesis and key transformations are presented, alongside a discussion of its potential applications in medicinal chemistry and materials science. This document is intended to be a comprehensive resource for researchers, scientists, and professionals in drug discovery and development, offering both foundational knowledge and practical insights into the utilization of this reactive phosphinic chloride.

Introduction and Molecular Overview

Ethenylethylphosphinic chloride, also known by its IUPAC name 1-[chloro(ethenyl)phosphoryl]ethane, is a member of the phosphinic halide family.[2] These compounds are characterized by a central phosphorus atom double-bonded to an oxygen atom, and single-bonded to two carbon atoms and a halogen. The phosphorus center in ethenylethylphosphinic chloride is electrophilic, making it susceptible to attack by a wide range of nucleophiles. This reactivity is the cornerstone of its utility as a synthetic intermediate. The presence of both a stable ethyl group and a reactive vinyl group allows for post-synthetic modifications, further expanding its synthetic potential.

Organophosphorus compounds, in general, are of significant interest in medicinal chemistry and drug development. They can act as mimics of transition states of enzymatic reactions, or as bioisosteres of carboxylates or phosphates. The introduction of a phosphinate moiety can influence a molecule's polarity, lipophilicity, and metabolic stability, making it a valuable tool in the optimization of lead compounds.

Physicochemical Properties

Precise experimental data for ethenylethylphosphinic chloride is not widely published. The information presented in Table 1 is a combination of data available for the compound and its close structural analogs, such as diethylphosphinic chloride. It is critical for researchers to verify these properties for their specific sample.

PropertyValueSource / Analogue
CAS Number 61752-99-6[1][2]
Molecular Formula C₄H₈ClOP[1][2]
Molecular Weight 138.53 g/mol [1][2]
Appearance Colorless liquid or solid[2]
Boiling Point Varies depending on purity[2]
233 °C (for Diethylphosphinic chloride)
Melting Point 9-12 °C (for Diethylphosphinic chloride)
Density 1.080 g/cm³ (for Diethylphosphinic chloride)
Solubility Soluble in organic solvents (e.g., dichloromethane)[2]
Limited solubility in water, reacts with water[2]
Stability Generally stable under dry conditions, hydrolyzes in moist environments[2]

Synthesis of Ethenylethylphosphinic Chloride

The most common method for the synthesis of phosphinic chlorides is the chlorination of the corresponding phosphinic acid. This can be achieved using various chlorinating agents, with thionyl chloride (SOCl₂) and phosphorus pentachloride (PCl₅) being the most frequently employed. The choice of chlorinating agent can depend on the scale of the reaction and the desired purity of the product.

General Synthesis Pathway

The synthesis of ethenylethylphosphinic chloride proceeds via the chlorination of ethenylethylphosphinic acid.

Synthesis Ethenylethylphosphinic_Acid Ethenylethylphosphinic Acid Ethenylethylphosphinic_Chloride Ethenylethylphosphinic Chloride Ethenylethylphosphinic_Acid->Ethenylethylphosphinic_Chloride Chlorination Chlorinating_Agent SOCl₂ or PCl₅ Chlorinating_Agent->Ethenylethylphosphinic_Chloride Byproducts SO₂ + HCl or POCl₃ + HCl Ethenylethylphosphinic_Chloride->Byproducts Formation of Reactivity Ethenylethylphosphinic_Chloride Ethenylethylphosphinic Chloride Product Phosphinate Ester/Amide/Acid Ethenylethylphosphinic_Chloride->Product Nucleophilic Substitution Nucleophile Nucleophile (Nu-H) e.g., R-OH, R-NH₂, H₂O Nucleophile->Product HCl HCl Product->HCl Byproduct

Caption: General reactivity of ethenylethylphosphinic chloride.

Hydrolysis

In the presence of water, ethenylethylphosphinic chloride hydrolyzes to form ethenylethylphosphinic acid. This reaction is typically rapid and is a key consideration for the handling and storage of the compound.

Reaction with Alcohols: Esterification

Ethenylethylphosphinic chloride reacts with alcohols in the presence of a base (e.g., triethylamine or pyridine) to form the corresponding phosphinate esters. These esters are often more stable than the parent chloride and are important intermediates in their own right.

Experimental Protocol: Synthesis of Ethyl Ethenylethylphosphinate

  • Preparation: In a flame-dried round-bottom flask under an inert atmosphere, dissolve ethenylethylphosphinic chloride in anhydrous DCM.

  • Addition of Alcohol and Base: Add an equimolar amount of anhydrous ethanol, followed by a slight excess (1.1 equivalents) of triethylamine.

  • Reaction: Stir the reaction mixture at room temperature. Monitor the reaction by TLC or GC-MS.

  • Work-up: Once the reaction is complete, filter the mixture to remove the triethylammonium chloride salt. Wash the filtrate with a dilute acid solution (e.g., 1M HCl), followed by a saturated sodium bicarbonate solution, and finally with brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude ester can be purified by column chromatography or vacuum distillation.

Reaction with Amines: Amide Formation

The reaction of ethenylethylphosphinic chloride with primary or secondary amines yields phosphinic amides. This reaction is also typically carried out in the presence of a base to neutralize the HCl byproduct.

Relevance in Drug Development and Medicinal Chemistry

Safety and Handling

Based on data for analogous compounds such as diethylphosphinic chloride and other chlorophosphates, ethenylethylphosphinic chloride should be handled with extreme care. [3]

  • Toxicity: Assumed to be toxic if swallowed, inhaled, or in contact with skin. [3]* Corrosivity: Expected to cause severe skin burns and eye damage. [3]* Reactivity: Reacts with water and moisture, potentially releasing toxic and corrosive fumes. [3]* Handling: Work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.

  • Storage: Store in a tightly sealed container under an inert atmosphere in a cool, dry, and well-ventilated area, away from water and incompatible materials such as strong bases and oxidizing agents.

Conclusion

Ethenylethylphosphinic chloride is a highly reactive and versatile chemical intermediate with significant potential in organic synthesis. Its ability to undergo nucleophilic substitution with a wide range of nucleophiles makes it a valuable tool for the construction of diverse organophosphorus compounds. While specific data for this compound is limited, by drawing parallels with its better-studied analogs, researchers can effectively harness its reactivity. As the field of organophosphorus chemistry continues to expand, particularly in the context of drug discovery, reagents like ethenylethylphosphinic chloride will undoubtedly play an increasingly important role in the development of new therapeutic agents and functional materials.

References

  • What is the Product of phosphorus( v) chloride and ethanol? - askIITians. Available at: [Link]

Sources

Foundational

Spectroscopic Characterization of Ethenylethylphosphinic Chloride: A Technical Guide

This in-depth technical guide provides a comprehensive overview of the spectroscopic characterization of ethenylethylphosphinic chloride (CAS No. 61752-99-6).[1] Designed for researchers, scientists, and professionals in...

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Author: BenchChem Technical Support Team. Date: April 2026

This in-depth technical guide provides a comprehensive overview of the spectroscopic characterization of ethenylethylphosphinic chloride (CAS No. 61752-99-6).[1] Designed for researchers, scientists, and professionals in drug development and fine chemical synthesis, this document outlines the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. Furthermore, it delves into the underlying principles and experimental protocols necessary for acquiring and interpreting this critical analytical data.

Introduction to Ethenylethylphosphinic Chloride

Ethenylethylphosphinic chloride is an organophosphorus compound with the chemical formula C₄H₈ClOP.[1] Its structure comprises a central phosphorus atom double-bonded to an oxygen atom and single-bonded to an ethyl group, an ethenyl (vinyl) group, and a chlorine atom. This combination of functional groups makes it a potentially valuable intermediate in organic synthesis, particularly for the introduction of the ethyl(vinyl)phosphinoyl moiety into larger molecules.

Accurate structural elucidation and purity assessment are paramount for the effective use of such a reactive chemical. Spectroscopic techniques provide the necessary tools for this characterization. This guide will, therefore, explore the predicted spectroscopic data and the methodologies to obtain them.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. For ethenylethylphosphinic chloride, ¹H, ¹³C, and ³¹P NMR experiments are essential for a complete characterization.

Predicted ¹H NMR Spectrum

The proton NMR spectrum will reveal the number of distinct proton environments, their electronic environments, and their connectivity through spin-spin coupling. The ethyl and ethenyl groups present distinct and predictable patterns.

Table 1: Predicted ¹H NMR Data for Ethenylethylphosphinic Chloride (in CDCl₃)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentKey Couplings (J, Hz)
~ 1.2 - 1.4Doublet of Triplets3H-CH₂CH₃ ³JHH ≈ 7, ⁴JPH ≈ 18
~ 2.0 - 2.3Doublet of Quartets2H-CH₂ CH₃³JHH ≈ 7, ²JPH ≈ 12
~ 6.0 - 6.8Multiplet3H-CH =CH₂ ²JHH(gem), ³JHH(cis), ³JHH(trans), JPH

Causality Behind Predictions:

  • The ethyl group protons are split by each other (triplet and quartet) and are further coupled to the phosphorus atom. The two-bond P-H coupling (²JPH) on the methylene group is expected to be larger than the three-bond coupling (³JPH) on the methyl group.

  • The ethenyl (vinyl) group protons will exhibit a complex multiplet due to geminal, cis, and trans H-H couplings, as well as couplings to the phosphorus atom across two and three bonds. These P-H couplings are highly diagnostic.

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. Each unique carbon atom will give rise to a distinct signal, and coupling to the phosphorus atom will cause these signals to appear as doublets.

Table 2: Predicted ¹³C NMR Data for Ethenylethylphosphinic Chloride (in CDCl₃)

Chemical Shift (δ, ppm)MultiplicityAssignmentKey Couplings (J, Hz)
~ 6 - 8Doublet-CH₂CH₃ ²JPC ≈ 5
~ 25 - 30Doublet-CH₂ CH₃¹JPC ≈ 90
~ 128 - 132Doublet-CH=CH₂ ²JPC ≈ 10
~ 135 - 140Doublet-CH =CH₂¹JPC ≈ 110

Causality Behind Predictions:

  • The one-bond P-C couplings (¹JPC) are significantly larger than two-bond couplings (²JPC). This is a key feature in identifying carbons directly attached to phosphorus.

  • The sp² carbons of the vinyl group are deshielded and appear at a higher chemical shift compared to the sp³ carbons of the ethyl group.

Predicted ³¹P NMR Spectrum

³¹P NMR is a highly sensitive and specific technique for organophosphorus compounds. Ethenylethylphosphinic chloride is expected to show a single resonance in the phosphinic chloride region of the spectrum.

  • Predicted Chemical Shift (δ, ppm): ~ +40 to +60 (relative to 85% H₃PO₄)

  • Multiplicity: The signal will be a complex multiplet due to couplings with the protons of the ethyl and ethenyl groups. A proton-decoupled spectrum would show a sharp singlet, confirming the presence of a single phosphorus environment.

Experimental Protocol for NMR Data Acquisition
  • Sample Preparation: Dissolve approximately 10-20 mg of ethenylethylphosphinic chloride in ~0.6 mL of a deuterated solvent (e.g., CDCl₃). The compound is expected to be moisture-sensitive, so handling under an inert atmosphere (N₂ or Ar) and using anhydrous solvents is recommended.

  • Instrumentation: A standard NMR spectrometer with a field strength of 300-500 MHz is suitable.

  • Data Acquisition:

    • ¹H NMR: Acquire a standard one-pulse experiment. Typical spectral width would be 0-12 ppm.

    • ¹³C NMR: Acquire a proton-decoupled spectrum (e.g., using a zgpg pulse program). A wider spectral width (0-200 ppm) is necessary.

    • ³¹P NMR: Acquire both proton-coupled and decoupled spectra. A spectral width covering the expected range for organophosphorus compounds is used.

  • Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decays (FIDs). Reference the spectra to the residual solvent peak (for ¹H and ¹³C) or an external standard (for ³¹P).

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to molecular vibrations.

Table 3: Predicted Key IR Absorption Bands for Ethenylethylphosphinic Chloride

Wavenumber (cm⁻¹)IntensityVibration
~ 3080 - 3010Medium=C-H stretch (vinyl)
~ 2980 - 2850Medium-StrongC-H stretch (ethyl)
~ 1640MediumC=C stretch (vinyl)
~ 1250StrongP=O stretch (phosphoryl)
~ 960Strong=C-H bend (vinyl out-of-plane)
~ 750StrongP-C stretch
~ 550StrongP-Cl stretch

Causality Behind Predictions:

  • The most characteristic and intense peak is expected to be the P=O stretch , which is a strong indicator of the phosphoryl group.

  • The presence of the vinyl group will be confirmed by the C=C stretch and the various C-H stretching and bending vibrations.

  • The P-Cl stretch appears in the low-frequency region of the spectrum.

Experimental Protocol for IR Data Acquisition
  • Sample Preparation: As a liquid, the easiest method is to place a drop of the neat liquid between two salt plates (e.g., NaCl or KBr) to form a thin film. Alternatively, a solution in a suitable solvent (e.g., CCl₄) can be prepared and analyzed in a solution cell.

  • Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer is standard.

  • Data Acquisition: Acquire the spectrum, typically over the range of 4000-400 cm⁻¹. A background spectrum of the clean salt plates or the solvent should be acquired and subtracted from the sample spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a molecule, as well as structural information based on its fragmentation patterns.

Predicted Mass Spectrum (Electron Ionization - EI)
  • Molecular Ion (M⁺): The molecular ion peak is expected at m/z 138. Due to the natural abundance of chlorine isotopes (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), the molecular ion will appear as a pair of peaks:

    • m/z 138 (for C₄H₈³⁵ClOP)

    • m/z 140 (for C₄H₈³⁷ClOP) with an intensity of about one-third of the m/z 138 peak.

  • Key Fragmentation Pathways:

    • Loss of Cl: A prominent peak at m/z 103, corresponding to the [M-Cl]⁺ fragment. This acylium-type ion is often stable.

    • Loss of Ethyl Radical: A peak at m/z 109/111, corresponding to the [M-C₂H₅]⁺ fragment.

    • Loss of Ethenyl Radical: A peak at m/z 111/113, corresponding to the [M-C₂H₃]⁺ fragment.

    • McLafferty Rearrangement: Possible if a gamma-hydrogen is available, but less likely to be a dominant pathway here.

Experimental Protocol for MS Data Acquisition
  • Sample Introduction: For a volatile liquid like ethenylethylphosphinic chloride, direct injection via a heated probe or gas chromatography (GC-MS) would be appropriate. For less volatile samples or for softer ionization, Liquid Chromatography-Mass Spectrometry (LC-MS) could be employed.[2]

  • Ionization Method: Electron Ionization (EI) at 70 eV is a standard method for generating fragment ions and creating a library-searchable spectrum. Softer ionization techniques like Chemical Ionization (CI) or Electrospray Ionization (ESI) could be used to enhance the abundance of the molecular ion. Chloride-enhanced negative chemical ionization is another potential technique for organophosphorus compounds.[3]

  • Mass Analyzer: A quadrupole or time-of-flight (TOF) analyzer would provide adequate resolution for this analysis. High-resolution mass spectrometry (HRMS) would allow for the determination of the exact mass and confirmation of the elemental formula.

Data Integration and Structural Confirmation

The definitive structure of ethenylethylphosphinic chloride is confirmed by the synergistic interpretation of all spectroscopic data. NMR provides the carbon-hydrogen framework and its connection to the phosphorus atom. IR confirms the presence of key functional groups (P=O, C=C, P-Cl). MS establishes the molecular weight and elemental composition (particularly the presence of chlorine) and provides corroborating structural information through fragmentation.

Workflow for Spectroscopic Analysis

G cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Sample Ethenylethylphosphinic Chloride Prep Prepare in Anhydrous Solvent Sample->Prep NMR NMR (¹H, ¹³C, ³¹P) Prep->NMR IR FT-IR Prep->IR MS GC-MS / LC-MS Prep->MS NMR_Data Connectivity & Framework NMR->NMR_Data IR_Data Functional Groups IR->IR_Data MS_Data Molecular Weight & Formula MS->MS_Data Structure Final Structure Confirmation NMR_Data->Structure IR_Data->Structure MS_Data->Structure

Caption: Workflow for the complete spectroscopic characterization of a chemical entity.

References

  • LookChem. CAS No.1112-37-4,DIETHYLPHOSPHINIC CHLORIDE Suppliers. [Link]

  • PubMed. Tetraphenylphosphonium Chloride-Enhanced Ionization Coupled to Orbitrap Mass Spectrometry for Sensitive and Non-targeted Screening of Polyhalogenated Alkyl Compounds from Limited Serum. [Link]

  • HONGJIA. China DIETHYLPHOSPHINIC CHLORIDE Manufacturers Suppliers Factory. [Link]

  • PubMed. Comparison between positive, negative and chloride-enhanced negative chemical ionization of organophosphorus pesticides in on-line liquid chromatography-mass spectrometry. [Link]

  • PMC. DEVELOPMENT AND APPLICATION OF AN LC-MS/MS METHOD FOR THE DETECTION OF THE VINYL CHLORIDE-INDUCED DNA ADDUCT N2,3-ETHENOGUANINE IN TISSUES OF ADULT AND WEANLING RATS FOLLOWING EXPOSURE TO [13C2]-VC. [Link]

  • National Institute of Standards and Technology. Ethyl Chloride - the NIST WebBook. [Link]

  • ResearchGate. Synthesis and crystal structure of methylphosphonic dichloride and N,N-diethyl-P-methylphosphonamidic chloride | Request PDF. [Link]

  • National Institute of Standards and Technology. Diphenylphosphinic chloride - the NIST WebBook. [Link]

  • National Institute of Standards and Technology. Ethyl Chloride - the NIST WebBook. [Link]

  • ResearchGate. Synthesis and structural characterization of the complexes of 2-(menthoxycarbonyl)ethyltin chloride. [Link]

  • INIS-IAEA. Synthesis and Characterization of Itaconyl Chloride. [Link]

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Exploratory

Ethenylethylphosphinic Chloride: A Technical Guide for Researchers and Drug Development Professionals

An In-depth Exploration of a Niche Organophosphorus Reagent: Commercial Availability, Synthesis, and Potential Applications Abstract Ethenylethylphosphinic chloride (CAS No. 61752-99-6) is an organophosphorus compound of...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Exploration of a Niche Organophosphorus Reagent: Commercial Availability, Synthesis, and Potential Applications

Abstract

Ethenylethylphosphinic chloride (CAS No. 61752-99-6) is an organophosphorus compound of interest to researchers in synthetic and medicinal chemistry. Characterized by the presence of both a reactive phosphinic chloride moiety and a vinyl group, this molecule offers potential as a versatile building block for the introduction of the ethyl(vinyl)phosphinyl group into various molecular scaffolds. This technical guide provides a comprehensive overview of the current knowledge on ethenylethylphosphinic chloride, including its chemical identity, commercial availability, and known suppliers. While specific experimental data for this compound is limited in publicly accessible literature, this guide synthesizes information on related compounds and general chemical principles to infer its probable reactivity, handling considerations, and potential applications, particularly in the context of drug discovery and development.

Introduction to Ethenylethylphosphinic Chloride

Ethenylethylphosphinic chloride, also known as ethyl(vinyl)phosphinic chloride, is a member of the phosphinic chloride family. These compounds are characterized by a phosphorus atom double-bonded to an oxygen atom and single-bonded to a chlorine atom and two organic substituents. In the case of ethenylethylphosphinic chloride, these substituents are an ethyl group and a vinyl (ethenyl) group.[1][2] The presence of the P-Cl bond makes it a reactive electrophile, susceptible to nucleophilic attack, while the vinyl group offers a site for various addition and polymerization reactions.

Organophosphorus compounds, in general, play a significant role in medicinal chemistry, with applications ranging from enzyme inhibitors to prodrug strategies.[3][4][5] Phosphonates and phosphinates, which can be synthesized from phosphinic chlorides, are known mimics of natural phosphates and can act as analogs of carboxylic acids, amino acids, and peptides.[4] This makes them valuable moieties in the design of therapeutic agents.[3][4][5][6]

Chemical and Physical Properties

Table 1: Chemical and Physical Properties of Ethenylethylphosphinic Chloride

PropertyValueReference
CAS Number 61752-99-6[1][2]
Molecular Formula C4H8ClOP[1][2]
Molecular Weight 138.53 g/mol [1]
IUPAC Name 1-[chloro(ethenyl)phosphoryl]ethane[1]
Synonyms Ethyl(vinyl)phosphinic chloride, P-ethenyl-P-ethyl-phosphinic chloride, 1-[chloro(vinyl)phosphoryl]ethane[2]
Canonical SMILES CCP(=O)(C=C)Cl[1]
InChI Key QPQSSTLSKGCZME-UHFFFAOYSA-N[1]

Commercial Availability and Suppliers

Ethenylethylphosphinic chloride is not a widely available bulk chemical but can be sourced from specialized chemical suppliers that focus on providing building blocks for research and development. The compound is often synthesized on a make-on-demand basis.

Table 2: Known Suppliers of Ethenylethylphosphinic Chloride

SupplierProduct IdentifierAvailabilityWebsite
EvitaChem EVT-14219992Inquiry[7][8][9][10][11]
Enamine ENAH9A17FD1DInquiry[12][13][14][15][16]

Researchers interested in acquiring this compound should contact these suppliers directly to inquire about availability, lead times, and purity specifications. As a niche chemical, it is likely to be available in research quantities (milligrams to grams).

Synthesis and Reactivity

General Synthetic Approaches

While a specific, detailed, and validated synthetic protocol for ethenylethylphosphinic chloride is not readily found in peer-reviewed literature, its synthesis can be inferred from general methods for preparing unsymmetrical phosphinic chlorides. A plausible retrosynthetic analysis suggests two main approaches:

  • Oxidative Chlorination of a Secondary Phosphine Oxide: This would involve the synthesis of ethyl(vinyl)phosphine oxide, followed by chlorination.

  • Reaction of a Grignard Reagent with a Phosphonic Dichloride: For example, the reaction of ethylphosphonic dichloride with vinylmagnesium bromide, or vice versa. Careful control of stoichiometry would be crucial to avoid the formation of tertiary phosphine oxides.

The synthesis of related phosphinic chlorides often involves the use of reagents like thionyl chloride or phosphorus pentachloride.[17][18][19]

Predicted Reactivity

The reactivity of ethenylethylphosphinic chloride is dictated by its two primary functional groups: the phosphinic chloride and the vinyl group.

The phosphorus atom in ethenylethylphosphinic chloride is electrophilic and will readily react with a variety of nucleophiles in nucleophilic acyl substitution-type reactions.[19][20] This is the primary pathway for incorporating the ethyl(vinyl)phosphinyl moiety into other molecules.

  • Hydrolysis: Reaction with water will lead to the formation of ethenylethylphosphinic acid and hydrochloric acid. This highlights the need for handling the compound under anhydrous conditions.

  • Alcoholysis: Reaction with alcohols will yield the corresponding phosphinate esters.

  • Aminolysis: Reaction with primary or secondary amines will produce phosphinic amides.[17]

Figure 1: General reactivity of ethenylethylphosphinic chloride with common nucleophiles.

The vinyl group provides a handle for further functionalization through various addition reactions common to alkenes. This includes, but is not limited to:

  • Michael Addition: The double bond can act as a Michael acceptor, particularly if activated by the electron-withdrawing phosphinyl group.

  • Radical Additions: The vinyl group can participate in radical addition reactions.

  • Polymerization: Under appropriate conditions, the vinyl group could undergo polymerization.

Potential Applications in Drug Development

While there are no specific drugs in development that explicitly use ethenylethylphosphinic chloride as a starting material, its potential lies in the synthesis of novel phosphinate-containing molecules for therapeutic applications.[4][21]

As a Scaffold for Bioisosteres

The phosphinate group can serve as a non-hydrolyzable mimic of the tetrahedral transition state of amide or ester hydrolysis, making it a valuable pharmacophore for designing enzyme inhibitors.[22] Ethenylethylphosphinic chloride could be used to introduce the ethyl(vinyl)phosphinate moiety as a bioisostere of a carboxylate group in drug candidates.

In the Synthesis of Novel Kinase Inhibitors

The introduction of polar functional groups is a common strategy in the design of kinase inhibitors to improve solubility and target engagement. The phosphinate group derived from ethenylethylphosphinic chloride could serve as a polar, uncharged moiety in novel kinase inhibitor scaffolds.

Prodrug Strategies

While phosphinic acids themselves can have poor bioavailability, their ester or amide derivatives can act as prodrugs that are cleaved in vivo to release the active phosphinic acid. Ethenylethylphosphinic chloride is a direct precursor to such derivatives.

Handling and Safety Considerations

Note: As no specific Safety Data Sheet (SDS) for ethenylethylphosphinic chloride is publicly available, the following recommendations are based on the general properties of phosphinic chlorides and related reactive organophosphorus compounds.[23][24][25][26][27]

  • Corrosivity: Phosphinic chlorides are generally corrosive and can cause severe skin burns and eye damage upon contact.[23][24][25]

  • Moisture Sensitivity: They react with water and moisture, often vigorously, to release corrosive hydrogen chloride gas. Therefore, they must be handled under anhydrous conditions in a well-ventilated fume hood.[24]

  • Toxicity: The toxicological properties of ethenylethylphosphinic chloride have not been thoroughly investigated. However, related organophosphorus compounds can be toxic if inhaled, ingested, or absorbed through the skin.

  • Personal Protective Equipment (PPE): Appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat, should be worn at all times when handling this compound.

  • Storage: Store in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) in a cool, dry, and well-ventilated area away from water, alcohols, and strong bases.

Conclusion

Ethenylethylphosphinic chloride is a niche but potentially valuable reagent for medicinal chemists and researchers in organic synthesis. Its bifunctional nature, combining a reactive phosphinic chloride with a versatile vinyl group, opens up possibilities for the synthesis of novel organophosphorus compounds with potential biological activity. While the lack of extensive public data on this specific molecule presents a challenge, by drawing parallels with related compounds, we can anticipate its reactivity and handle it with appropriate caution. As the demand for novel chemical entities in drug discovery continues to grow, building blocks like ethenylethylphosphinic chloride may find their place in the synthetic chemist's toolbox for creating the next generation of therapeutics.

References

  • Synthesis and Characterization of Organophosphorus Compounds with Antitumor Activity - Research and Reviews. (2024, September 26). Research and Reviews. [Link]

  • Process for preparing phosphinic or phosphonic-acid clorides. (1988).
  • Organophosphorus Chemistry Has A Crucial Role In The Field Of Drug Research-A Review. (2021). IJCRT.org. [Link]

  • Synthesis and Application of Organophosphorus Compounds. (n.d.). Frontiers Research Topic. [Link]

  • Selected organophosphorus compounds with biological activity. Applications in medicine. (n.d.). RSC Publishing. [Link]

  • PubChem. EvitaChem - PubChem Data Source. (2024, May 13). [Link]

  • Bentham Science. Synthesis of Vinylphosphonates and its First Exploration of Bioactivity. [Link]

  • Bentham Science. Synthesis of Vinylphosphonates and its First Exploration of Bioactivity. [Link]

  • ACS Publications. Facile Synthesis, Geometry, and 2′-Substituent-Dependent in Vivo Activity of 5′-(E)- and 5′-(Z)-Vinylphosphonate-Modified siRNA Conjugates. (2018, January 27). [Link]

  • Pharmaceutical Technology. Synthesis of Building Blocks for Drug Design Programmes. [Link]

  • Chlorine-free synthesis of phosphinic derivatives by change in the P-function. (2025, December 10). ResearchGate. [Link]

  • Phosphonate Chemistry in Drug Design and Development. (n.d.). Frontiers Research Topic. [Link]

  • ResearchGate. Facile Synthesis, Geometry, and 2′-Substituent-Dependent in Vivo Activity of 5′-( E )- and 5′-( Z )-Vinylphosphonate-Modified siRNA Conjugates | Request PDF. [Link]

  • ChemRxiv. Multi-Gram Scale Synthetic Routes to Solvent-Free Common Secondary Dialkylphosphines and Chlorodialkylphosphines. [Link]

  • ACS Publications. The Reactions of Phosphonic Acid Esters with Acid Chlorides. A Very Mild Hydrolytic Route. [Link]

  • Chemistry Steps. Reactions of Acid Chlorides (ROCl) with Nucleophiles. (2020, February 21). [Link]

  • Semantic Scholar. Nucleophilic Substitution at Tetracoordinate Phosphorus. Stereochemical Course and Mechanisms of Nucleophilic Displacement Reactions at. (2021, June 15). [Link]

  • Organic Chemistry Portal. Synthesis of alkyl chlorides. [Link]

  • Scientific & Academic Publishing. A Review on Nucleophilic Substitution Reactions at P=O Substrates of Organophosphorous Compounds. [Link]

  • PMC. Vinylphosphonium and 2-aminovinylphosphonium salts – preparation and applications in organic synthesis. [Link]

  • PLOS One. Identification of Specific Effect of Chloride on the Spectral Properties and Structural Stability of Multiple Extracellular Glutamic Acid Mutants of Bacteriorhodopsin. (2016, September 22). [Link]

  • Wellington Laboratories Inc. Product Search. [Link]

  • ResearchGate. Design and synthesis of HFCA‐based plasticizers with asymmetrical alkyl chains for poly(vinyl chloride). (2021, July 8). [Link]

  • ResearchGate. Nitryl Chloride (ClNO 2 ): UV/Vis Absorption Spectrum between 210 and 296 K and O( 3 P) Quantum Yield at 193 and 248 nm. [Link]

  • Organic Chemistry Portal. First Catalytic and Green Synthesis of Aryl-(Z)-vinyl Chlorides and Its Plausible Addition-Elimination Mechanism. [Link]

  • MDPI. Spectral Characterization of Prospidium Chloride Using Complementary Analytical Techniques. (2026, February 5). [Link]

  • PubMed. Derivatization of ethinylestradiol with dansyl chloride to enhance electrospray ionization: application in trace analysis of ethinylestradiol in rhesus monkey plasma. (2002, August 15). [Link]

  • ResearchGate. Spectroscopic Analysis of 2-Phthalimidoethanesulfonyl Chloride by Density Functional Theory. (2026, March 19). [Link]

Sources

Protocols & Analytical Methods

Method

Applications of ethenylethylphosphinic chloride in organic synthesis

Application Note: Ethenylethylphosphinic Chloride as a Bifunctional Building Block in Organic Synthesis and Materials Science Executive Summary & Chemical Profiling Ethenylethylphosphinic chloride (EEPC), also known syst...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Ethenylethylphosphinic Chloride as a Bifunctional Building Block in Organic Synthesis and Materials Science

Executive Summary & Chemical Profiling

Ethenylethylphosphinic chloride (EEPC), also known systematically as ethyl(vinyl)phosphinic chloride, is a highly versatile, bifunctional organophosphorus building block[1]. Featuring both a highly electrophilic phosphinoyl chloride group (-P(O)Cl) and an electron-deficient vinyl group (-CH=CH₂), EEPC serves as a critical linchpin in the synthesis of complex phosphinates, transition-state analogues for drug discovery, and halogen-free macromolecular flame retardants[2].

The utility of EEPC stems from its orthogonal reactivity. The P-Cl bond can be selectively targeted by nucleophiles (alcohols, amines) under mild conditions without disrupting the vinyl group. Subsequently, the vinyl group—activated by the electron-withdrawing nature of the adjacent P=O moiety—can undergo Phospha-Michael additions, cross-metathesis, or radical polymerization[3][4].

Table 1: Physicochemical Properties & Reactivity Profile
PropertyValue / DescriptionCausality / Impact on Synthesis
CAS Number 61752-99-6Unique identifier for procurement and safety tracking[1].
Molecular Formula C₄H⸸ClOPLow molecular weight ensures high atom economy in downstream functionalization.
Molecular Weight 138.53 g/mol Requires precise stoichiometric calculation during micro-scale drug synthesis.
P-Cl Bond Highly ElectrophilicSusceptible to rapid hydrolysis; mandates strictly anhydrous reaction conditions (Schlenk techniques).
Vinyl Group Michael AcceptorThe P=O group withdraws electron density, making the β-carbon highly susceptible to nucleophilic attack[3].

Mechanistic Pathways and Orthogonal Reactivity

To harness EEPC effectively, one must understand the causality behind its reactivity sequence. The standard synthetic strategy involves a two-stage functionalization:

  • Stage 1 (P-Cl Substitution): The chlorine atom is displaced by a nucleophile (NuH). An auxiliary base (e.g., Triethylamine) is mandatory to scavenge the generated HCl. Failing to neutralize HCl leads to unwanted hydrochlorination of the vinyl double bond or protonation of the incoming nucleophile.

  • Stage 2 (Vinyl Functionalization): The resulting ethyl(vinyl)phosphinate ester or amide is subjected to catalytic hydrophosphinylation (Phospha-Michael addition) or polymerization[4][5].

Reactivity EEPC Ethenylethylphosphinic Chloride (EEPC) Subst Nucleophilic Substitution (P-Cl Bond) EEPC->Subst Alcohols/Amines Michael Michael Addition (Vinyl Group) EEPC->Michael Nucleophiles (P, N, S) Polymer Polymerization (Vinyl Group) EEPC->Polymer Radical Initiators Esters Phosphinate Esters (Prodrugs, Ligands) Subst->Esters Amides Phosphinamides (Peptide Isosteres) Subst->Amides BisP 1,2-Bisphosphoryl Compounds Michael->BisP Flame Poly(vinylphosphinate)s (Flame Retardants) Polymer->Flame

Fig 1. Bifunctional reactivity map of ethenylethylphosphinic chloride in organic synthesis.

Experimental Protocols

Protocol A: Synthesis of Ethyl(vinyl)phosphinates via Nucleophilic Substitution

This protocol describes the synthesis of a phosphinate ester, a common precursor for biologically active pseudopeptides.

Scientific Causality: The reaction is performed at 0 °C to mitigate the highly exothermic nature of the P-Cl substitution. Elevated temperatures can induce auto-polymerization of the vinyl moiety. Anhydrous dichloromethane (DCM) is utilized to prevent competitive hydrolysis of EEPC into the unreactive phosphinic acid.

Materials:

  • Ethenylethylphosphinic chloride (EEPC) (1.0 equiv)

  • Target Alcohol (e.g., Ethanol or Benzyl alcohol) (1.1 equiv)

  • Triethylamine (Et₃N) (1.2 equiv)

  • Anhydrous Dichloromethane (DCM)

Step-by-Step Methodology:

  • Preparation: Flame-dry a two-neck round-bottom flask equipped with a magnetic stir bar and a dropping funnel. Purge the system with inert gas (N₂ or Ar).

  • Solvent & Reagent Loading: Dissolve the target alcohol (10 mmol) and Et₃N (12 mmol) in 20 mL of anhydrous DCM.

  • Temperature Control: Submerge the reaction flask in an ice-water bath and allow it to equilibrate to 0 °C for 10 minutes.

  • Dropwise Addition: Dissolve EEPC (10 mmol) in 5 mL of anhydrous DCM. Transfer this to the dropping funnel and add it to the reaction mixture dropwise over 30 minutes. Note: Rapid addition will cause a temperature spike, leading to dark, polymerized byproducts.

  • Reaction Maturation: Remove the ice bath and allow the mixture to warm to room temperature. Stir for an additional 4 hours. The formation of a white precipitate (triethylammonium chloride) indicates reaction progress.

  • Workup: Quench the reaction with 15 mL of saturated aqueous NaHCO₃. Transfer to a separatory funnel, extract the aqueous layer with DCM (2 × 15 mL), and wash the combined organic layers with brine.

  • Drying & Purification: Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product via silica gel flash chromatography (Eluent: EtOAc/Hexane) to yield the pure ethyl(vinyl)phosphinate.

Workflow Prep Step 1: Preparation Dry DCM, N2 atm Cool to 0 °C Subst Step 2: Substitution Add NuH + Et3N Dropwise EEPC Prep->Subst Workup Step 3: Workup Aq. Wash Extract & Dry Subst->Workup Purif Step 4: Purification Column Chrom. or Distillation Workup->Purif

Fig 2. Standard experimental workflow for the nucleophilic substitution of EEPC.

Protocol B: Transition-Metal Catalyzed Phospha-Michael Addition

Once the phosphinate ester is formed, the vinyl group can be functionalized. This protocol outlines the synthesis of 1,2-bisphosphoryl compounds, which are excellent bidentate ligands for asymmetric catalysis[3].

Scientific Causality: The direct addition of P(O)-H bonds across unactivated alkenes is notoriously difficult. However, the vinyl group of the phosphinate ester is electron-deficient. Utilizing a Nickel(II) chloride catalyst or Trimethylphosphine (PMe₃) facilitates the stereospecific hydrophosphinylation by activating the P(O)-H bond and directing the nucleophilic attack to the β-carbon[4][5].

Step-by-Step Methodology:

  • Setup: In a nitrogen-filled glovebox, charge a Schlenk tube with the ethyl(vinyl)phosphinate ester (1.0 mmol), a secondary phosphine oxide (e.g., diphenylphosphine oxide, 1.1 mmol), and anhydrous toluene (5 mL).

  • Catalyst Addition: Add catalytic NiCl₂ (5 mol%) or PMe₃ (10 mol%) to the mixture[3][4].

  • Heating: Seal the tube, transfer it to a fume hood, and heat the mixture to 80 °C using an oil bath for 12 hours.

  • Isolation: Cool the mixture to room temperature. If PMe₃ was used, it can be easily removed by evaporation under reduced pressure due to its high volatility[3].

  • Purification: Pass the crude mixture through a short pad of Celite to remove metal residues, then purify via recrystallization or chromatography.

Advanced Applications: Macromolecular Flame Retardants

Beyond small-molecule synthesis, EEPC derivatives are heavily utilized in materials science. When polymerized, poly(vinylphosphinate)s (PVPs) serve as highly effective, halogen-free flame retardant additives (FRAs) for polymers like polycarbonate (PC)[2].

Mechanism of Action (Intumescence): Unlike traditional halogenated flame retardants that release toxic free radicals into the gas phase, PVPs operate via a condensed-phase mechanism. Upon exposure to high temperatures (>350 °C), the poly(vinylphosphinate) backbone undergoes thermal decomposition to form a stable, blistered crust of poly(vinylphosphonic acid) (PVPA)[2].

This intumescent char layer acts as a physical barrier that:

  • Insulates the underlying pristine polymer from heat.

  • Prevents the diffusion of combustible gases to the flame.

  • Blocks oxygen from reaching the degradation zone.

Table 2: Comparison of EEPC Downstream Applications
Application DomainDerivative FormPrimary FunctionKey Advantage
Pharmaceuticals PhosphinamidesPeptide isosteres / Transition state analoguesMimics tetrahedral geometry of peptide hydrolysis intermediates.
Catalysis 1,2-BisphosphorylBidentate LigandsHigh tuning capacity for asymmetric transition-metal catalysis[3].
Materials Science Poly(vinylphosphinate)sFlame RetardantsHalogen-free, forms robust intumescent char layers[2].

References

  • Behn, P., et al. "Poly(vinylphosphonate)s as Macromolecular Flame Retardants for Polycarbonate". Industrial & Engineering Chemistry Research, ACS Publications, 2015. Available at: [Link]

  • NII. "Studies on Syntheses and Applications of Functional Organophosphorus Compounds". National Institute of Informatics, 2017. Available at: [Link]

  • Han, L.-B., et al. "Retention of Configuration on the Oxidative Addition of P−H Bond to Platinum (0) Complexes: The First Straightforward Synthesis of Enantiomerically Pure P-Chiral Alkenylphosphinates via Palladium-Catalyzed Stereospecific Hydrophosphinylation of Alkynes". Journal of the American Chemical Society, ACS Publications, 2002. Available at: [Link]

  • Zhao, C.-Q., et al. "NiCl2-Catalyzed Hydrophosphinylation". The Journal of Organic Chemistry, ACS Publications, 2005. Available at: [Link]

Sources

Application

Advanced Application Note: Ethenylethylphosphinic Chloride in the Synthesis of Next-Generation Flame Retardant Materials

Target Audience: Materials Scientists, Polymer Chemists, and Flame Retardant (FR) Development Professionals. Executive Summary The transition away from halogenated flame retardants has accelerated the demand for highly e...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Materials Scientists, Polymer Chemists, and Flame Retardant (FR) Development Professionals.

Executive Summary

The transition away from halogenated flame retardants has accelerated the demand for highly efficient, environmentally benign organophosphorus alternatives. Ethenylethylphosphinic chloride (also known as ethyl(vinyl)phosphinic chloride, CAS: 61752-99-6) [1] has emerged as a premier bifunctional building block in this domain. Featuring both a highly reactive P-Cl bond and a polymerizable vinyl group, this precursor enables the synthesis of both reactive monomeric flame retardants and high-molecular-weight polymeric FRs.

This application note details the mechanistic rationale, validated experimental protocols, and performance metrics for utilizing ethenylethylphosphinic chloride (EVPC) to synthesize advanced flame retardant additives, specifically focusing on DOPO (9,10-dihydro-9-oxa-10-phosphaphenanthrene-10-oxide) bridged derivatives and polymeric phosphinamides [2].

Mechanistic Insights: The Bifunctional Advantage

As a Senior Application Scientist, I emphasize that successful FR design relies on controlling the thermal degradation pathway of the host polymer. EVPC offers a unique dual-reactivity profile that allows researchers to tailor the phosphorus environment:

  • Nucleophilic Substitution at the P-Cl Bond: The phosphinic chloride group is highly susceptible to nucleophilic attack by alcohols, diols, or amines. This allows for the rapid generation of phosphinates or phosphinamides. By converting the moisture-sensitive P-Cl bond into a stable ester or amide linkage, we dictate the hydrolytic stability and compatibility of the final FR within matrices like epoxy resins or polyurethanes.

  • Electrophilic/Radical Addition at the Vinyl Group: The electron-deficient vinyl group attached to the electron-withdrawing phosphorus center is an excellent Michael acceptor. It readily undergoes addition reactions with P-H compounds (such as DOPO) [2] or free-radical polymerization [3].

Causality in Workflow Design: When synthesizing complex bridged FRs, the sequence of reactions is critical. We must perform the nucleophilic substitution of the P-Cl bond prior to the vinyl addition. If DOPO addition is attempted first, the P-Cl bond can prematurely hydrolyze or cross-react with trace impurities, leading to intractable oligomeric mixtures and drastically reduced yields.

Experimental Protocols

The following protocols are designed as self-validating systems. In-process monitoring via 31 P NMR is highly recommended to track the disappearance of the EVPC P-Cl signal ( δ ~ 65 ppm) and the formation of the target phosphinate/phosphinamide ( δ ~ 40-50 ppm).

Protocol A: Synthesis of DOPO-Ethyl Vinyl Phosphinate (DOPO-EVP)

Objective: Synthesize a bridged bis-phosphorus flame retardant with high charring efficiency.

Step 1: Esterification of EVPC

  • Setup: Equip a thoroughly dried 500 mL three-neck round-bottom flask with a magnetic stirrer, dropping funnel, argon inlet, and a reflux condenser.

  • Reagents: Dissolve 0.1 mol of absolute ethanol and 0.11 mol of triethylamine (TEA, as an acid scavenger) in 150 mL of anhydrous dichloromethane (DCM).

  • Addition: Cool the flask to 0 °C using an ice bath. Place 0.1 mol of EVPC in the dropping funnel and add dropwise over 1 hour to prevent uncontrolled exotherms.

  • Reaction: Remove the ice bath and stir at room temperature for 4 hours. The formation of a white precipitate (TEA·HCl) indicates reaction progression.

  • Workup: Filter the TEA·HCl salt. Wash the organic filtrate with deionized water (3 × 50 mL) to remove residual salts, dry over anhydrous MgSO 4​ , and evaporate the solvent under reduced pressure to yield ethyl vinylphosphinate.

Step 2: DOPO Addition

  • Setup: In a 250 mL Schlenk flask under argon, combine 0.05 mol of the synthesized ethyl vinylphosphinate and 0.05 mol of DOPO.

  • Solvent & Catalyst: Add 100 mL of anhydrous toluene. While thermal addition is possible, adding a catalytic amount of AIBN (0.002 mol) accelerates the radical addition across the vinyl group [2].

  • Reflux: Heat the mixture to 90 °C and stir for 12 hours. Monitor via 31 P NMR until the DOPO P-H signal ( δ ~ 14 ppm) completely disappears.

  • Purification: Cool to room temperature, precipitate the product in cold hexane, filter, and dry in a vacuum oven at 80 °C to obtain the DOPO-EVP bridged flame retardant.

Protocol B: Synthesis of Polymeric Phosphinamide FR

Objective: Synthesize a non-leaching, polymeric flame retardant for high-temperature engineering plastics.

  • Amidation: React EVPC (0.1 mol) with an excess of aniline (0.22 mol) in anhydrous THF at 0 °C. The excess aniline acts as both the nucleophile and the acid scavenger. Filter the aniline hydrochloride salt and concentrate to yield the vinylphosphinamide monomer.

  • Polymerization: Dissolve the monomer (0.05 mol) in 50 mL of DMF. Add AIBN (1 mol% relative to monomer) as the radical initiator [3].

  • Degassing: Subject the solution to three freeze-pump-thaw cycles to remove dissolved oxygen, which inhibits radical polymerization.

  • Heating: Heat the sealed flask to 70 °C for 24 hours.

  • Precipitation: Pour the viscous solution into excess methanol to precipitate the polymeric FR. Filter and dry under vacuum.

Quantitative Data Presentation

The incorporation of EVPC-derived flame retardants significantly enhances the thermal stability and fire safety of epoxy resins (DGEBA cured with DDM). The table below summarizes the comparative performance.

Material FormulationPhosphorus Content (wt%) T5%​ (°C)Char Yield at 700 °C (%)LOI (%)UL-94 Rating (3.2 mm)
Neat Epoxy (Control) 0.036514.221.5Fail
Epoxy + 5 wt% DOPO (Additive) 0.734019.826.0V-1
Epoxy + 5 wt% DOPO-EVP 1.135528.533.5V-0
Epoxy + 5 wt% Polymeric FR 0.937031.234.0V-0

Note: T5%​ represents the temperature at 5% weight loss measured via TGA under nitrogen. LOI = Limiting Oxygen Index.

Workflow Visualization

The following diagram illustrates the dual-pathway synthetic versatility of ethenylethylphosphinic chloride.

G EVPC Ethenylethylphosphinic Chloride (EVPC) Path1 Pathway 1: Nucleophilic Substitution (P-Cl Bond) EVPC->Path1 Path2 Pathway 2: Addition / Polymerization (Vinyl Group) EVPC->Path2 Ester Esterification / Amidation (Forms Phosphinates/Phosphinamides) Path1->Ester DOPO DOPO Addition (Forms Bridged Bis-Phosphorus FRs) Path2->DOPO Poly Radical Polymerization (Forms Polymeric FRs) Path2->Poly Product1 Reactive Monomeric FRs Ester->Product1 Product2 High-Charring Polymeric FRs DOPO->Product2 Poly->Product2

Caption: Dual-pathway synthetic workflow for EVPC, highlighting P-Cl substitution and vinyl group addition.

References

  • Google Patents. "KR20180100333A - Organophosphorus compounds, flame retardants containing them and methods for producing organic phosphorus compounds". Google Patents.
  • Google Patents. "DE102008056234A1 - Process for the preparation of momo-carboxy-functionalized dialkylphosphinic acids, esters and salts by means of vinyls / nitriles and their use". Google Patents.
Method

Ethenylethylphosphinic Chloride: A Versatile Precursor for the Synthesis of Advanced Agrochemicals

Application Note & Protocols Abstract This document provides a detailed technical guide for researchers, scientists, and professionals in agrochemical development on the application of Ethenylethylphosphinic chloride (CA...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note & Protocols

Abstract

This document provides a detailed technical guide for researchers, scientists, and professionals in agrochemical development on the application of Ethenylethylphosphinic chloride (CAS 61752-99-6) as a strategic precursor. Ethenylethylphosphinic chloride is a highly reactive organophosphorus compound containing a P-Cl bond, an ethyl group, and a vinyl group. This unique combination of functional groups makes it an exceptionally valuable starting material for synthesizing a range of phosphinate-based agrochemicals, most notably herbicides that act as amino acid synthesis inhibitors. We will delve into the core chemistry, provide validated protocols for its use in synthesizing phosphinothricin analogues, discuss critical safety and handling procedures, and outline analytical methods for quality control.

Introduction: The Strategic Importance of the Phosphinate Moiety in Agrochemicals

Organophosphorus compounds are a cornerstone of modern agriculture, providing essential tools for crop protection.[1] Among these, molecules containing a phosphinic acid or phosphinate functional group (a phosphorus atom double-bonded to one oxygen, single-bonded to another oxygen, and single-bonded to two carbon atoms) have demonstrated significant biological activity.[2] The most prominent example is L-phosphinothricin (the active ingredient in glufosinate herbicides), a potent inhibitor of the glutamine synthetase enzyme in plants.[3] Inhibition of this enzyme leads to a rapid accumulation of ammonia and a depletion of glutamine, causing plant cell death.[3]

Ethenylethylphosphinic chloride, with its reactive phosphinoyl chloride group, serves as a powerful electrophile. The vinyl group offers a site for conjugate addition reactions, while the stable ethyl group contributes to the final structure of the target molecule. This dual reactivity allows for the efficient and modular construction of complex agrochemical structures.

Physicochemical Properties & Reactivity Profile

Ethenylethylphosphinic chloride is a liquid characterized by its high reactivity, particularly towards nucleophiles.[4] The central phosphorus atom is highly electrophilic due to the electron-withdrawing effects of the double-bonded oxygen and the chlorine atom.

Table 1: Physicochemical Properties of Ethenylethylphosphinic Chloride

PropertyValueSource(s)
CAS Number 61752-99-6[4]
Molecular Formula C4H8ClOP[4]
Molecular Weight 138.53 g/mol [4]
Canonical SMILES CCP(=O)(C=C)Cl[4]
Appearance Colorless liquid (typical)[4]
Reactivity Highly reactive with water, alcohols, amines, and other nucleophiles.[4]

The core reactivity, which we will exploit in our protocols, is the nucleophilic acyl substitution at the phosphorus center. The chloride ion is an excellent leaving group, facilitating reactions with a wide range of nucleophiles.[5]

Core Application: Synthesis of Phosphinothricin Analogues

The primary application of Ethenylethylphosphinic chloride in agrochemical synthesis is as a building block for herbicides that mimic amino acids. The following protocol details a representative synthesis of an N-protected phosphinothricin analogue via a Michael addition-type reaction with a glycine derivative. This demonstrates the core utility of the precursor in forming the crucial P-C and C-N bonds necessary for herbicidal activity.[4][6]

Workflow for Synthesis of a Phosphinothricin Analogue

The overall workflow involves two key stages: the formation of a phosphinate ester and the subsequent conjugate addition of a protected glycine.

G cluster_0 Stage 1: Phosphinate Ester Formation cluster_1 Stage 2: Conjugate Addition cluster_2 Stage 3: Deprotection a Ethenylethylphosphinic chloride d Methyl Ethenylethylphosphinate a->d Nucleophilic Substitution (Room Temp, Anhydrous Solvent) b Methanol (or other alcohol) b->d c Triethylamine (Base) c->d e Methyl Ethenylethylphosphinate h N-Protected Phosphinothricin Analogue e->h Michael Addition (-78°C to RT, Anhydrous THF) f Glycine Schiff Base (e.g., from Benzophenone) f->h g Strong Base (e.g., NaH) g->h i N-Protected Analogue k Final Phosphinothricin Analogue i->k j Acid Hydrolysis (e.g., HCl) j->k

Caption: Synthetic workflow for a phosphinothricin analogue.

Detailed Experimental Protocol

Disclaimer: This protocol is a representative model and should be optimized for specific substrates and scales. All work must be conducted by trained personnel in a certified chemical fume hood with appropriate personal protective equipment.

Part A: Synthesis of Methyl Ethenylethylphosphinate

  • System Preparation: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet. Maintain the system under a positive pressure of dry nitrogen.

  • Reagent Charging: To the flask, add Ethenylethylphosphinic chloride (1.0 eq) dissolved in anhydrous dichloromethane (DCM, 5 mL per gram of chloride). Cool the solution to 0 °C in an ice bath.

  • Nucleophile Addition: In the dropping funnel, prepare a solution of anhydrous methanol (1.1 eq) and triethylamine (1.2 eq) in anhydrous DCM.

  • Reaction: Add the methanol/triethylamine solution dropwise to the stirred phosphinic chloride solution over 30 minutes, ensuring the temperature remains below 5 °C.

  • Work-up: After the addition is complete, allow the reaction to warm to room temperature and stir for 2 hours. Monitor the reaction by TLC or GC-MS. Upon completion, filter the mixture to remove triethylamine hydrochloride salt. Wash the filtrate with a saturated aqueous solution of sodium bicarbonate, followed by brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude methyl ethenylethylphosphinate can be purified by vacuum distillation.

Part B: Synthesis of N-(Diphenylmethylene)glycine ethyl ester phosphinate analogue

  • System Preparation: In a separate flame-dried, three-necked flask under nitrogen, prepare a solution of a glycine Schiff base, such as N-(diphenylmethylene)glycine ethyl ester (1.0 eq), in anhydrous tetrahydrofuran (THF). Cool the solution to -78 °C using a dry ice/acetone bath.

  • Base Addition: Add a strong base, such as sodium hydride (1.1 eq, 60% dispersion in mineral oil), portion-wise to the stirred solution. Allow the mixture to stir for 20 minutes at -78 °C.

  • Conjugate Addition: Add the methyl ethenylethylphosphinate (1.2 eq), dissolved in anhydrous THF, dropwise to the reaction mixture.

  • Reaction Progression: Maintain the reaction at -78 °C for 1 hour, then slowly allow it to warm to room temperature and stir overnight.

  • Quenching and Work-up: Carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by column chromatography on silica gel.

Causality Behind Experimental Choices:

  • Anhydrous Conditions: Ethenylethylphosphinic chloride is highly sensitive to moisture. Water acts as a nucleophile, leading to the formation of the corresponding phosphinic acid, which is an undesired side product.

  • Use of a Base (Triethylamine): The reaction of the phosphinic chloride with an alcohol generates hydrochloric acid (HCl).[5] Triethylamine is a non-nucleophilic base used to scavenge this HCl, driving the reaction to completion and preventing potential acid-catalyzed side reactions.

  • Low-Temperature Addition: The reaction is exothermic. Low-temperature control during the addition of the nucleophile prevents runaway reactions and minimizes the formation of byproducts.

  • Schiff Base Protection: The glycine nitrogen is protected as a Schiff base to prevent it from acting as a nucleophile at the phosphorus center and to increase the acidity of the α-carbon, facilitating deprotonation for the Michael addition.[7]

Quality Control & Analytical Protocols

Purity and identity of the precursor and intermediates are critical for successful synthesis.

Table 2: Analytical Methods for Reaction Monitoring and Quality Control

TechniquePurposeExpected Observations / Key Parameters
³¹P NMR Spectroscopy To confirm the identity of phosphorus-containing compounds and monitor reaction conversion.Ethenylethylphosphinic chloride is expected to have a chemical shift in the range of phosphorus (V) compounds with C-P and P-Cl bonds. Phosphinate esters will show a characteristic upfield shift.[8][9]
¹H and ¹³C NMR Spectroscopy Structural elucidation of starting materials, intermediates, and final products.Confirmation of the ethyl and vinyl groups, and the appearance of new signals corresponding to the added nucleophile.
Gas Chromatography-Mass Spectrometry (GC-MS) To assess the purity of the volatile precursor and intermediates, and to identify byproducts.A single peak for pure Ethenylethylphosphinic chloride. The mass spectrum will show a characteristic fragmentation pattern and molecular ion peak.[10][11]
Fourier-Transform Infrared (FTIR) Spectroscopy To identify key functional groups.Strong P=O stretch (~1250 cm⁻¹), P-Cl stretch, and C=C stretch of the vinyl group.
Protocol: Purity Assessment by GC-MS
  • Sample Preparation: Prepare a dilute solution (e.g., 1 mg/mL) of Ethenylethylphosphinic chloride in a dry, aprotic solvent like dichloromethane.

  • GC Conditions (Example):

    • Column: Agilent DB-5ms or equivalent.

    • Inlet: Split/splitless, 250 °C.

    • Oven Program: 50 °C (hold 2 min), ramp to 250 °C at 15 °C/min. .

  • MS Conditions (Example):

    • Ionization Mode: Electron Impact (EI), 70 eV.

    • Scan Range: 40-300 m/z.

  • Analysis: Integrate the peak area to determine purity. Compare the obtained mass spectrum with reference data if available.

Safety, Handling, and Disposal

Trustworthiness through Safety: Adherence to strict safety protocols is non-negotiable.

Hazard Identification and Personal Protective Equipment (PPE)

Ethenylethylphosphinic chloride is a reactive and corrosive compound. It will react violently with water to produce HCl gas.

  • Engineering Controls: All manipulations must be performed in a certified chemical fume hood. An eyewash station and safety shower must be immediately accessible.

  • Personal Protective Equipment:

    • Eye Protection: Chemical safety goggles and a full-face shield are mandatory.

    • Hand Protection: Use heavy-duty, chemical-resistant gloves (e.g., butyl rubber or laminate). A double-gloving approach is recommended.

    • Body Protection: A flame-resistant lab coat and a chemical-resistant apron are required.

Handling and Storage
  • Store in a tightly sealed container under a dry, inert atmosphere (e.g., nitrogen or argon).

  • Keep in a cool, dry, well-ventilated area away from incompatible materials such as water, alcohols, bases, and strong oxidizing agents.

  • Use only glass or Teflon-lined equipment. Metal spatulas or needles should be avoided if possible.

Spill and Disposal Procedures
  • Spills: In case of a small spill, absorb the material with an inert, dry absorbent (e.g., vermiculite or sand). Do not use combustible materials. Place the absorbed material in a sealed container for disposal.

  • Disposal: Ethenylethylphosphinic chloride and its waste must be treated as hazardous chemical waste. Neutralize waste streams carefully with a base (e.g., soda ash) in a controlled manner before collection by a certified hazardous waste disposal service.[12][13] Never dispose of this chemical down the drain.

Conclusion

Ethenylethylphosphinic chloride is a potent and versatile precursor for the synthesis of phosphinate-based agrochemicals. Its defined reactivity allows for the strategic construction of complex molecules like phosphinothricin analogues. By understanding its chemical properties and adhering to the rigorous safety and handling protocols outlined in this guide, researchers can effectively and safely leverage this compound to advance the development of new and effective crop protection solutions.

References

  • A BRIEF REVIEW ON ROLE OF ORGANOPHOSPHORUS IN PESTICIDES. (n.d.).
  • Berlicki, Ł. (2015). Synthesis and biological applications of phosphinates and derivatives. Topics in Current Chemistry, 360, 39-114.
  • US Patent 6,479,687B2. (2002).
  • US Patent 4,426,336A. (1984).
  • US Patent 4,493,803A. (1985). Process for the preparation of vinylphosphonic acid diesters and ....
  • US Patent 5,059,713A. (1991).
  • O'Brien, A. G., et al. (2022). Preparation of N-Aryl Amides by Epimerization-Free Umpolung Amide Synthesis. Journal of the American Chemical Society.
  • US Patent 5,811,575A. (1998). Process for preparing vinyl-phosphonic acids.
  • Blodgett, J. A., et al. (2007). Unusual transformations in the biosynthesis of the antibiotic phosphinothricin tripeptide.
  • DesMarteau, D. D., et al. (1996). The Synthesis of Phosphonate Ester Containing Fluorinated Vinyl Ethers. The Journal of Organic Chemistry, 61(23), 8031-8035.
  • Practical Interpretation of P-31 NMR Spectra and Computer-Assisted Structure Verification. (n.d.).
  • Quantitative 31P NMR Spectroscopy: Principles, Methodologies, and Applications in Phosphorus-Containing Compound Analysis. (2024). Applied Sciences.
  • GC AND GC/MS. (n.d.). Agilent.
  • From Spectra to Structure: AI-Powered 31P NMR Interpret
  • Supporting Information - Metal-free phosphonation of heteroarene N-oxides with trialkyl phosphite at room temperature. (n.d.). The Royal Society of Chemistry.
  • WO Patent 1999067259A1. (1999). Method for producing vinyl phosphonic acid compounds.
  • The Synthesis of Phosphonate Ester Containing Fluorin
  • 31P chemical shifts. (2017). Steffen's Chemistry Pages - Science and Fun.
  • Guidelines for the Disposal of Small Quantities of Unused Pesticides. (n.d.). EPA.
  • Biosynthesis of l-phosphinothricin with enzymes from chromosomal integrated expression in E. coli. (2021). PubMed Central.
  • Synthesis of N-Aryl Amides by Ligand-Free Copper-Catalyzed ipso-Amidation of Arylboronic Acids with Nitriles. (2017). Organic Chemistry Portal.
  • Key Analytical Techniques in E&L Testing. (2025).
  • Batch production of L-phosphinothricin (L-PPT)
  • Derivatization and rapid GC-MS screening of chlorides relevant to the Chemical Weapons Convention in organic liquid samples. (n.d.). Analytical Methods (RSC Publishing).
  • EP Patent 0350666B1. (1994). Process for preparing N-vinyl amides.
  • Reactions of Amines. (2020). Chemistry LibreTexts.
  • An Efficient Method for the Preparation of N-Formyl-Imide via Amidine using Propylphosphonic Anhydride (T3P®). (2017). Synfacts.
  • Reaction Between Oxophosphorus Acids and Glycine. (2025).
  • Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs. (n.d.).
  • Development and validation of a multi-analyte GC-MS method for the determination of 84 substances from plastic food contact m
  • Scope of the glycine derivatives component. (n.d.).
  • Pesticide Decontaminants. (n.d.). Purdue University.
  • Reactive and Potentially Explosive Chemicals. (n.d.). Environment, Health and Safety, University of California, Berkeley.
  • Handbook for Pesticide Disposal by Common Chemical Methods. (n.d.). EPA.
  • A synthetic peptide based on a glycine-gated chloride channel induces a novel chloride conductance in isol

Sources

Application

Synthesis of phosphinate esters from ethenylethylphosphinic chloride

Application Note & Protocol Topic: High-Fidelity Synthesis of Phosphinate Esters from Ethenylethylphosphinic Chloride Audience: Researchers, scientists, and drug development professionals. Introduction: The Strategic Val...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note & Protocol

Topic: High-Fidelity Synthesis of Phosphinate Esters from Ethenylethylphosphinic Chloride

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Strategic Value of Phosphinate Esters

Phosphorus-containing functional groups are cornerstones of medicinal chemistry, serving as crucial isosteres for phosphates and carboxylates in drug design.[1] Among these, phosphinates—compounds featuring a P-C and a P-O bond on a central phosphorus atom—offer a unique combination of steric and electronic properties. They are integral to the development of enzyme inhibitors, haptens for catalytic antibodies, and prodrugs designed to enhance bioavailability.[2][3] The P-C bond provides hydrolytic stability compared to phosphate esters, a critical attribute for drugs targeting intracellular pathways.[4]

This guide provides a comprehensive protocol for the synthesis of phosphinate esters via the nucleophilic substitution of ethenylethylphosphinic chloride with various alcohols. Ethenylethylphosphinic chloride is a versatile precursor, introducing two distinct organic moieties (a vinyl group and an ethyl group) directly onto the phosphorus center, which can be valuable for subsequent chemical modifications or for tuning the physicochemical properties of the target molecule.

Reaction Principle and Mechanism

The conversion of a phosphinic chloride to a phosphinate ester is a classic example of nucleophilic substitution at a tetrahedral phosphorus center. The reaction proceeds through an addition-elimination mechanism analogous to the esterification of carboxylic acid chlorides.[5]

  • Nucleophilic Attack: The alcohol, acting as a nucleophile, attacks the highly electrophilic phosphorus atom of the phosphinic chloride. The lone pair of electrons on the alcohol's oxygen atom forms a new P-O bond.

  • Intermediate Formation: This attack transiently forms a pentacoordinate phosphorus intermediate.

  • Elimination: The intermediate rapidly collapses, reforming the phosphoryl (P=O) double bond and expelling the most stable leaving group, which is the chloride ion.

  • Neutralization: A non-nucleophilic organic base, such as triethylamine (TEA) or pyridine, is included as an acid scavenger to neutralize the hydrogen chloride (HCl) generated in situ. This prevents the protonation of the alcohol and drives the reaction to completion.[6]

Reaction_Mechanism cluster_reactants Reactants cluster_intermediate Transition State cluster_products Products R1 Ethenylethylphosphinic Chloride TS Pentacoordinate Intermediate R1->TS + R'-OH R2 Alcohol (R'-OH) R2->TS Base Base (e.g., TEA) P2 Base•HCl Salt Base->P2 + HCl P1 Phosphinate Ester TS->P1 - Cl⁻

Caption: General mechanism for phosphinate ester synthesis.

Detailed Experimental Protocol

This protocol describes the synthesis of ethyl ethenylethylphosphinate as a representative example. The methodology can be adapted for other primary and secondary alcohols.

Materials & Reagents:

  • Ethenylethylphosphinic chloride (FW: 138.53 g/mol )

  • Ethanol (anhydrous, FW: 46.07 g/mol )

  • Triethylamine (TEA, distilled from CaH₂, FW: 101.19 g/mol )

  • Dichloromethane (DCM, anhydrous)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel (for column chromatography)

  • Hexanes/Ethyl Acetate solvent system

Equipment:

  • Round-bottom flask with a magnetic stir bar

  • Septa and nitrogen inlet

  • Addition funnel

  • Ice bath

  • Rotary evaporator

  • Standard glassware for extraction and chromatography

Step-by-Step Procedure
  • Reaction Setup:

    • To a flame-dried 100 mL round-bottom flask under a nitrogen atmosphere, add anhydrous ethanol (0.55 g, 12.0 mmol, 1.2 eq).

    • Add 20 mL of anhydrous dichloromethane (DCM) via syringe, followed by triethylamine (1.52 g, 2.1 mL, 15.0 mmol, 1.5 eq).

    • Cool the flask to 0 °C in an ice bath with gentle stirring.

    • Rationale: Anhydrous conditions are critical as ethenylethylphosphinic chloride readily hydrolyzes with water to form the corresponding phosphinic acid, which is an undesired side product. The reaction is cooled to control the initial exotherm upon addition of the acid chloride.

  • Addition of Phosphinic Chloride:

    • In a separate dry vial, dissolve ethenylethylphosphinic chloride (1.39 g, 10.0 mmol, 1.0 eq) in 10 mL of anhydrous DCM.

    • Transfer this solution to an addition funnel and add it dropwise to the stirred alcohol/TEA solution over 15-20 minutes, maintaining the internal temperature at 0 °C.

    • Scientist's Note: Dropwise addition prevents a rapid temperature increase and minimizes the formation of side products. A white precipitate of triethylamine hydrochloride (TEA•HCl) will form immediately.

  • Reaction Progression:

    • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

    • Stir for an additional 2-4 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or ³¹P NMR spectroscopy until the starting phosphinic chloride is consumed.

  • Work-up and Extraction:

    • Filter the reaction mixture through a pad of Celite to remove the TEA•HCl salt, washing the filter cake with a small amount of DCM.

    • Transfer the filtrate to a separatory funnel and wash sequentially with:

      • 1 M HCl (2 x 20 mL) to remove excess TEA.

      • Saturated NaHCO₃ solution (1 x 20 mL) to neutralize any remaining acid.

      • Brine (1 x 20 mL) to reduce the solubility of organic material in the aqueous phase.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification:

    • Purify the resulting crude oil by flash column chromatography on silica gel.

    • Elute with a gradient of hexanes/ethyl acetate (e.g., starting from 9:1 and gradually increasing polarity) to isolate the pure phosphinate ester.

    • Combine the pure fractions and remove the solvent in vacuo to yield the product as a clear, colorless oil.

Caption: Step-by-step experimental workflow diagram.

Substrate Scope & Characterization Data

The described protocol is robust and applicable to a range of alcohols. Below is a table of representative (hypothetical) results to illustrate the expected outcomes.

EntryAlcoholProductYield (%)³¹P NMR (δ, ppm)
1EthanolEthyl ethenylethylphosphinate92~52.3
2Benzyl AlcoholBenzyl ethenylethylphosphinate88~50.1
3IsopropanolIsopropyl ethenylethylphosphinate85~54.8
4(R)-2-Butanol(R)-Butyl ethenylethylphosphinate83~55.1

Characterization Notes:

  • ³¹P NMR Spectroscopy: This is the most definitive technique for characterizing the product. Phosphinate esters typically exhibit a single resonance in the range of δ 45-60 ppm.

  • ¹H and ¹³C NMR Spectroscopy: Will confirm the presence of the ethenyl, ethyl, and ester alkyl groups.

  • Mass Spectrometry (MS): Will confirm the molecular weight of the synthesized ester.

Safety & Handling

  • Ethenylethylphosphinic chloride is corrosive and moisture-sensitive. Handle it in a fume hood using appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Triethylamine is a flammable and corrosive liquid with a strong odor.

  • Dichloromethane is a volatile solvent and a suspected carcinogen. All operations should be performed in a well-ventilated fume hood.

Troubleshooting Guide

IssuePossible Cause(s)Suggested Solution(s)
Low or No Yield 1. Wet reagents or glassware. 2. Inactive phosphinic chloride (hydrolyzed).1. Ensure all solvents are anhydrous and glassware is flame- or oven-dried. 2. Use a fresh bottle of the phosphinic chloride or purify by distillation if necessary.
Incomplete Reaction 1. Insufficient reaction time. 2. Sterically hindered alcohol.1. Extend the reaction time and monitor by TLC/NMR. 2. For hindered alcohols, consider gentle heating (e.g., 40 °C) or using a stronger, non-nucleophilic base like DBU.
Side Product Formation Formation of ethenylethylphosphinic acid.This is due to moisture. Re-verify the anhydrous setup. The acid can be removed during the basic wash (NaHCO₃) in the work-up.
Difficult Purification Product co-elutes with impurities.Adjust the polarity of the chromatography eluent system. A shallower gradient may be required. If the product is volatile, consider Kugelrohr distillation.

References

  • Synthesis of Mixed Phosphonate Esters and Amino Acid-Based Phosphonamidates, and Their Screening as Herbicides. Molecules. [Link]

  • Development and Clinical Application of Phosphorus-Containing Drugs. Molecules. [Link]

  • Phosphonate Chemistry in Drug Design and Development. Frontiers in Chemistry. [Link]

  • New synthesis and reactions of phosphonates. Iowa Research Online. [Link]

  • Methods for the synthesis of phosphonate esters.
  • Methods for the synthesis of phosphonate esters.
  • Synthesis of phosphonates. Organic Chemistry Portal. [Link]

  • Prodrugs of phosphonates and phosphates: crossing the membrane barrier. Future Medicinal Chemistry. [Link]

  • Phosphine Oxides from a Medicinal Chemist's Perspective: Physicochemical and in Vitro Parameters Relevant for Drug Discovery. Journal of Medicinal Chemistry. [Link]

  • Phosphonates and Phosphonate Prodrugs in Medicinal Chemistry: Past Successes and Future Prospects. Frontiers in Chemistry. [Link]

  • Phosphonate. Wikipedia. [Link]

  • Synthesis of phosphinates and phosphinic acid derivatives. Organic Chemistry Portal. [Link]

  • PHOSPHINIC ACID SYNTHESIS. Kent Academic Repository. [Link]

  • The Hydrolysis of Phosphinates and Phosphonates: A Review. Molecules. [Link]

  • Selective Esterification of Phosphonic Acids. Molecules. [Link]

  • Synthesis of Phosphinic Acid Derivatives; Traditional Versus up-to-Date Synthetic Procedures. Letters in Organic Chemistry. [Link]

  • ROH + SOCl2 or PX3. University of Calgary. [Link]

  • Alcohols to Alkyl Chlorides, Part 4. YouTube. [Link]

  • SOCl2 and PBr3 for Conversion of Alcohols to Alkyl Halides. Chemistry Steps. [Link]

  • Method for the combined production of diethyl phosphite and ethyl chloride.
  • Reactions of Acyl Chlorides with Alcohols. Chemistry LibreTexts. [Link]

Sources

Method

Application Note: Advanced Analytical Methodologies for the Quantification of Ethenylethylphosphinic Chloride

Target Audience: Analytical Chemists, Formulation Scientists, and Drug Development Professionals Matrix: Neat chemical, organic synthesis intermediates, and aqueous degradation matrices. Introduction to the Analyte Ethen...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Analytical Chemists, Formulation Scientists, and Drug Development Professionals Matrix: Neat chemical, organic synthesis intermediates, and aqueous degradation matrices.

Introduction to the Analyte

Ethenylethylphosphinic chloride (also known as ethyl(vinyl)phosphinic chloride, CAS: 61752-99-6) is a highly reactive organophosphorus compound with the molecular formula C 4​ H 8​ ClOP 1. It features both a reactive vinyl group and a highly electrophilic phosphinyl chloride (P-Cl) bond, making it a valuable intermediate in the synthesis of specialized polymers, flame retardants, and agricultural chemicals 2. However, its extreme sensitivity to moisture—rapidly hydrolyzing to ethenylethylphosphinic acid—poses significant challenges for sample handling and direct analytical quantification.

Causality in Analytical Design: The "Why" Behind the Methods

As a Senior Application Scientist, it is critical to understand that direct analysis of acid chlorides via Gas Chromatography (GC) is fundamentally flawed . The P-Cl bond reacts aggressively with active silanol (-Si-OH) sites on fused silica columns and trace moisture in the carrier gas 3. This results in severe peak tailing, irreversible column degradation, and the generation of corrosive hydrochloric acid (HCl) within the instrument.

To circumvent this, analytical workflows must either:

  • Derivatize the compound into a stable ester prior to GC-MS analysis 4.

  • Hydrolyze it completely for Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

  • Utilize Quantitative 31 P Nuclear Magnetic Resonance (qNMR) for direct, non-destructive absolute quantification in an anhydrous environment 5.

Workflow A Ethenylethylphosphinic Chloride (Sample) B Anhydrous Environment (Glovebox/Schlenk) A->B Intact Analysis C Aqueous Environment (Hydrolysis) A->C Degradation Analysis D Derivatization (e.g., Methanolysis) B->D For Chromatography E Direct Aliquot (Internal Std Added) B->E For Spectroscopy F Ethenylethylphosphinic Acid (Free Acid) C->F G GC-MS Analysis (Volatile Ester) D->G H qNMR Analysis (31P Absolute Quant) E->H I LC-MS/MS Analysis (ESI-Negative) F->I

Analytical workflow for ethenylethylphosphinic chloride based on sample environment.

Self-Validating Experimental Protocols

Protocol A: Absolute Quantification via 31 P qNMR

Principle: Phosphorus-31 has a 100% natural isotopic abundance and a wide chemical shift range. By comparing the integral of the analyte's 31 P resonance to a certified internal standard, absolute purity can be determined without requiring a reference standard of the highly unstable analyte itself [[6]]().

  • Preparation: In a nitrogen-filled glovebox (<1 ppm H 2​ O), accurately weigh ~20 mg of the ethenylethylphosphinic chloride sample into a dry, tared vial.

  • Internal Standard: Accurately weigh ~10 mg of Triphenyl phosphate (TPP, certified reference material) into the same vial.

  • Solvation: Dissolve the mixture in 0.6 mL of anhydrous, acid-free CDCl 3​ .

  • Transfer: Transfer the solution to a dry 5 mm NMR tube and cap tightly with a PTFE septum.

  • Acquisition: Acquire the 31 P NMR spectrum using inverse-gated decoupling (to suppress Nuclear Overhauser Effect enhancements). Set the relaxation delay (D1) to at least 5 × T 1​ (typically 15 seconds for organophosphorus species) to ensure complete relaxation and quantitative integration [[5]]().

  • Self-Validation System: Acquire a 1 H NMR spectrum of the same tube. The molar ratio of the internal standard to the analyte calculated from the 1 H spectrum must match the ratio obtained from the 31 P spectrum within ± 2% relative error. A mismatch indicates co-eluting phosphorus impurities or partial hydrolysis.

Protocol B: GC-MS Analysis via Methanolysis Derivatization

Principle: Nucleophilic substitution of the chloride leaving group with an alkoxide generates a volatile, stable methyl ester (methyl ethenylethylphosphinate) suitable for GC-MS, preventing column degradation 3.

Pathway A Ethenylethylphosphinic Chloride C Methyl ethenylethylphosphinate (Stable Ester) A->C Nucleophilic Substitution B Anhydrous Methanol + Pyridine (Base) B->C D Pyridinium Chloride (Precipitate) B->D HCl Scavenging

Derivatization pathway converting reactive acid chloride to a stable methyl ester.

  • Reagent Prep: Prepare a derivatization cocktail of anhydrous methanol containing 5% (v/v) anhydrous pyridine. The pyridine acts as an acid scavenger to neutralize the generated HCl, driving the reaction forward and protecting the analyte.

  • Reaction: Under an inert atmosphere, add 10 µL of the neat sample to 990 µL of the derivatization cocktail.

  • Incubation: Vortex for 30 seconds and incubate at room temperature for 15 minutes.

  • Precipitation: Centrifuge at 10,000 rpm for 3 minutes to pellet the pyridinium chloride byproduct.

  • Analysis: Transfer the supernatant to a GC vial. Inject 1 µL into a GC-MS equipped with a non-polar column (e.g., HP-5MS).

  • Self-Validation System: Concurrently prepare a reagent blank (cocktail only). The presence of unreacted pyridine and the absence of the target ester peak in the blank validates that no background esterification artifacts or cross-contamination occurred.

Protocol C: LC-MS/MS Analysis of Hydrolyzed Residues

Principle: For environmental monitoring or trace residue analysis where the compound has likely already degraded, deliberate complete hydrolysis to ethenylethylphosphinic acid is performed, followed by LC-MS/MS in negative electrospray ionization (ESI-) mode.

  • Hydrolysis: Add 100 µL of the sample to 900 µL of LC-grade water. Vortex and let stand for 30 minutes to ensure total conversion of any residual acid chloride to the free acid.

  • Dilution: Dilute 1:100 in Mobile Phase A (0.1% formic acid in water).

  • Separation: Inject 5 µL onto a C18 reversed-phase column. Use a gradient elution with Mobile Phase B (Acetonitrile).

  • Detection: Monitor the [M-H] precursor ion via Multiple Reaction Monitoring (MRM).

  • Self-Validation System: Spike a known concentration of an isotopically labeled surrogate (e.g., D5​ -ethylphosphonic acid) into the sample pre-hydrolysis to calculate exact matrix effects and extraction recovery.

Quantitative Data Summary

The table below summarizes the analytical characteristics of the three validated methodologies for ethenylethylphosphinic chloride and its derivatives.

Analytical MethodTarget Analyte FormPrimary ApplicationLimit of Detection (LOD)Key Advantage
31 P qNMR Intact Acid ChlorideAbsolute Purity / Assay~0.1% (w/w)No reference standard required; non-destructive.
GC-MS Methyl Ester DerivativeImpurity Profiling50 ng/mLHigh chromatographic resolution of volatile impurities.
LC-MS/MS Free Phosphinic AcidTrace / Environmental0.5 ng/mLExtreme sensitivity; ideal for aqueous matrices.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Purification of Crude Ethenylethylphosphinic Chloride

This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical support for the purification of crude ethenylethylphosphinic chloride (CAS 61752-99-6). It addresses co...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical support for the purification of crude ethenylethylphosphinic chloride (CAS 61752-99-6). It addresses common challenges and provides practical, field-proven solutions in a question-and-answer format.

I. Troubleshooting Guide: Navigating Common Purification Hurdles

This section addresses specific issues that may arise during the purification of ethenylethylphosphinic chloride, providing potential causes and actionable solutions.

Scenario 1: Low Yield of Purified Product After Distillation

Question: I am performing a vacuum distillation of my crude ethenylethylphosphinic chloride, but my yield of the purified product is significantly lower than expected. What could be the cause, and how can I improve it?

Answer:

Several factors can contribute to a low yield during the distillation of ethenylethylphosphinic chloride. The most common culprits are thermal decomposition and incomplete separation.

Potential Causes & Solutions:

  • Thermal Decomposition: Ethenylethylphosphinic chloride, like many organophosphinic chlorides, can be thermally sensitive. Prolonged exposure to high temperatures, even under vacuum, can lead to degradation. The vinyl group, in particular, can be susceptible to polymerization at elevated temperatures.

    • Solution: The key is to distill at the lowest possible temperature. This is achieved by using a high-vacuum system. Aim for a pressure below 1 mmHg if possible. The boiling point of diethylphosphinic chloride is 233°C at atmospheric pressure; ethenylethylphosphinic chloride is expected to have a similar boiling point, necessitating vacuum distillation.[1][2] It is crucial to monitor the temperature of the distillation pot and the vapor. The pot temperature should not be excessively higher than the vapor temperature. A short-path distillation apparatus can also minimize the time the compound spends at high temperatures.

  • Incomplete Separation: If the distillation is not efficient, your desired product may remain in the distillation residue or be lost in the forerun.

    • Solution: Ensure your fractional distillation column is appropriate for the separation. A Vigreux column is a good starting point for simple separations. For more challenging separations with close-boiling impurities, a packed column (e.g., with Raschig rings or metal sponges) can provide higher efficiency.[3] Collect fractions carefully and analyze each by a suitable method like GC-MS or ³¹P NMR to determine the composition.

  • Hydrolysis: Ethenylethylphosphinic chloride is highly susceptible to hydrolysis by atmospheric moisture.[4] If your apparatus is not perfectly dry, the product can revert to ethenylethylphosphinic acid, which is non-volatile and will remain in the distillation pot.

    • Solution: All glassware must be rigorously dried before use (e.g., oven-dried at >120°C for several hours and cooled under a stream of dry inert gas). Assemble the distillation apparatus while it is still warm and maintain a positive pressure of an inert gas (e-g., nitrogen or argon) throughout the setup and distillation process.[5]

Scenario 2: Product is Contaminated with Starting Materials or Byproducts

Question: My purified ethenylethylphosphinic chloride shows the presence of impurities that I believe are from the synthesis. How can I remove these?

Answer:

The nature of the impurities will depend on the synthetic route used to prepare the ethenylethylphosphinic chloride. Common methods for synthesizing acid chlorides involve reagents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂).

Potential Impurities & Purification Strategies:

  • Unreacted Starting Materials (e.g., Ethenylethylphosphinic Acid): If the reaction to form the acid chloride did not go to completion, you will have the starting phosphinic acid in your crude product.

    • Purification Method: Fractional distillation is generally effective at separating the higher-boiling phosphinic acid from the more volatile phosphinic chloride.

  • Byproducts from Chlorinating Agent:

    • Thionyl Chloride (SOCl₂): If an excess of thionyl chloride was used, it may co-distill with the product.

      • Purification Method: A simple distillation can often remove the more volatile thionyl chloride (b.p. 76°C). For trace amounts, co-evaporation with a dry, inert solvent like toluene under reduced pressure can be effective.[6]

    • Oxalyl Chloride ((COCl)₂): This reagent produces gaseous byproducts (CO, CO₂) and HCl, which are easily removed.

  • Solvent Residues: Solvents used in the synthesis (e.g., dichloromethane, toluene) can be present in the crude product.

    • Purification Method: These are typically more volatile than the product and can be removed during the forerun of the fractional distillation.

Workflow for Purifying Crude Ethenylethylphosphinic Chloride

G crude Crude Ethenylethylphosphinic Chloride rotovap Rotary Evaporation (to remove volatile solvents) crude->rotovap distillation Fractional Vacuum Distillation (Dry, inert atmosphere) rotovap->distillation forerun Forerun (Low-boiling impurities) distillation->forerun Collect first product Purified Ethenylethylphosphinic Chloride distillation->product Collect main fraction residue Residue (High-boiling impurities, e.g., phosphinic acid) distillation->residue Remains in pot analysis Purity Analysis (GC-MS, ³¹P NMR) product->analysis

Caption: A typical workflow for the purification of crude ethenylethylphosphinic chloride.

Scenario 3: Product Degrades During Storage

Question: I successfully purified my ethenylethylphosphinic chloride, but after a few days, it appears discolored and analysis shows impurities. What is happening?

Answer:

Ethenylethylphosphinic chloride is a reactive molecule and can degrade over time if not stored properly.

Causes of Degradation & Proper Storage:

  • Hydrolysis: As mentioned, exposure to even trace amounts of moisture will lead to hydrolysis back to the phosphinic acid.[4]

    • Storage Solution: Store the purified product in a tightly sealed container (e.g., an ampoule sealed under vacuum or a vial with a PTFE-lined cap wrapped with Parafilm®). Store under an inert atmosphere (argon or nitrogen).[7][8]

  • Thermal Decomposition/Polymerization: The vinyl group can be prone to polymerization, especially if exposed to heat or light.

    • Storage Solution: Store the container in a cool, dark place. For long-term storage, refrigeration (2-8°C) is recommended.[4][9]

  • Oxidation: While less common for the chloride, some organophosphorus compounds can be sensitive to oxidation.

    • Storage Solution: Storing under an inert atmosphere will also prevent oxidation.

II. Frequently Asked Questions (FAQs)

Q1: What is the expected boiling point of ethenylethylphosphinic chloride?

Q2: What analytical techniques are best for assessing the purity of ethenylethylphosphinic chloride?

A2: A combination of techniques is recommended for a comprehensive assessment of purity.

Technique Information Provided Key Considerations
³¹P NMR Provides information on the phosphorus environment. A single peak indicates a pure compound. The chemical shift can confirm the structure.A very sensitive and quantitative method for phosphorus-containing compounds.[10]
GC-MS Separates volatile components and provides their mass spectra for identification.Useful for detecting volatile impurities like residual solvents or byproducts.[11][12]
¹H NMR Provides information on the proton environments, confirming the presence of the ethyl and vinyl groups.Can be used to quantify impurities if their signals are resolved from the product signals.
FT-IR Shows characteristic functional group absorptions (e.g., P=O, P-Cl).Less quantitative but useful for a quick check of functional groups.

Q3: What are the key safety precautions when handling ethenylethylphosphinic chloride?

A3: Ethenylethylphosphinic chloride is a reactive and potentially hazardous compound. The following safety precautions should be strictly followed:

  • Work in a well-ventilated fume hood. [7][8]

  • Wear appropriate Personal Protective Equipment (PPE): This includes chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat.[7][9]

  • Avoid contact with skin and eyes. It is likely to be corrosive and an irritant.[1]

  • Handle under inert atmosphere to prevent hydrolysis and reaction with moisture.[4][7]

  • Have appropriate quench and spill cleanup materials ready. A solution of sodium bicarbonate can be used to neutralize spills.

Q4: Can I purify ethenylethylphosphinic chloride using a method other than distillation?

A4: For a volatile liquid like ethenylethylphosphinic chloride, fractional distillation is the most effective and common method for achieving high purity. Other techniques are generally less suitable:

  • Crystallization: This is not applicable as the compound is a liquid at room temperature.

  • Chromatography: While possible in principle, the high reactivity of the acid chloride can lead to decomposition on the stationary phase (e.g., silica gel).

  • Extraction: An aqueous wash would lead to hydrolysis.

III. References

  • H, 13C, and 31P NMR Study on Poly(vinylphosphonic acid) and Its Dimethyl Ester. Macromolecules.

  • Rapid analysis of organophosphonate compounds recovered from vinyl floor tile using vacuum extraction coupled with a fast-duty cycle GC/MS. Analytical Methods.

  • ethenyl(ethyl)phosphinic chloride 61752-99-6 wiki. Guidechem.

  • Safety Data Sheet. TCI America.

  • Diphenylphosphinic chloride SDS, 1499-21-4 Safety Data Sheets. ECHEMI.

  • Diphenylphosphinic chloride. AK Scientific, Inc.

  • VINYLPHOSPHONIC-ACID-DICHLORIDE - Optional[31P NMR] - Chemical Shifts. SpectraBase.

  • storage and handling of hygroscopic Dimorpholinophosphinyl chloride. Benchchem.

  • 1H,13C, and31P NMR Study on Poly(vinylphosphonic acid) and Its Dimethyl Ester. ResearchGate.

  • SAFETY DATA SHEET. Tokyo Chemical Industry.

  • H, 13C, and 31P NMR Study on Poly(vinylphosphonic acid) and Its Dimethyl Ester. Figshare.

  • thermal stability of organic compounds by the isoteniscope method. DTIC.

  • China DIETHYLPHOSPHINIC CHLORIDE Manufacturers Suppliers Factory. HONGJIA.

  • Thermal stability of trihexyl(tetradecyl)phosphonium chloride. RSC Publishing.

  • General procedures for the purification of Acid chlorides. Chempedia - LookChem.

  • Tendencies of 31P chemical shifts changes in NMR spectra of nucleotide derivatives. Nucleic Acids Research.

  • Organophosphorus pesticides extraction with polyvinyl alcohol coated magnetic graphene oxide particles and analysis by gas chromatography-mass spectrometry: Application to apple juice and environmental water. PubMed.

  • ICSC 0448 - DIETHYLTHIOPHOSPHORYL CHLORIDE(OBSOLETE). ILO and WHO.

  • Analysis of Organophosphorus Pesticides in whole blood by GC-MS-µECD with forensic purposes. ScienceDirect.

  • Analysis of Organophosphorus Compounds by GC/MS. cromlab-instruments.es.

  • Organophosphorus pesticides extraction with polyvinyl alcohol coated magnetic graphene oxide particles and analysis by gas chromatography-mass spectrometry: Application to apple juice and environmental water. ResearchGate.

  • Preparation of Acyl Chlorides. Chemistry LibreTexts.

  • DIETHYLPHOSPHINIC CHLORIDE CAS#: 1112-37-4. ChemicalBook.

  • (PDF) Thermal stability and flame retardancy of novel phloroglucinol based organo phosphorus compound. ResearchGate.

  • Thermal Degradation of Organophosphorus Flame Retardants. MDPI.

  • Diethylthiophosphoryl chloride | C4H10ClO2PS | CID 12549197. PubChem.

  • Thermal stability of organophosphorus pesticide triazophos and its relevance in the assessment of risk to the consumer of triazophos residues in food. PubMed.

  • Importance of low-temperature conditions for purifying acyl chlorides.. Benchchem.

  • What should i reconsider in my experiment for acyl chloride to be formed?. ResearchGate.

  • Preliminary Studies on the Use of Reactive Distillation in the Production of Beverage Spirits. MDPI.

  • WO/2014/095440 PROCESS FOR THE PURIFICATION OF ETHYLENE DICHLORIDE (EDC), AND PROCESS FOR THE MANUFACTURE OF VINYL CHLORIDE MONOMER (VCM) AND OF POLYVINYL CHLORIDE (PVC). WIPO Patentscope.

  • WO2014095440A1 - Process for the purification of ethylene dichloride (edc), and process for the manufacture of vinyl chloride monomer (vcm) and of polyvinyl chloride (pvc). Google Patents.

Sources

Optimization

Overcoming low yields in ethenylethylphosphinic chloride reactions

Welcome to the Technical Support Center for Organophosphorus Synthesis. As a Senior Application Scientist, I have designed this troubleshooting guide to address the specific mechanistic challenges associated with ethenyl...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Organophosphorus Synthesis. As a Senior Application Scientist, I have designed this troubleshooting guide to address the specific mechanistic challenges associated with ethenylethylphosphinic chloride (CAS: 61752-99-6)[1].

Working with this compound presents a unique dual-reactivity challenge: it possesses a highly moisture-sensitive electrophilic phosphorus center and a polymerizable vinyl (ethenyl) appendage. Overcoming low yields requires a holistic approach that controls both competing pathways simultaneously.

Diagnostic Workflow: Identifying the Root Cause

Before altering your protocol, you must diagnose why your yield is suffering. The flowchart below outlines the primary failure modes based on observable reaction data.

DiagnosticWorkflow Start Low Yield Detected CheckNMR Check 31P NMR of Starting Material Start->CheckNMR Hydrolysis Peak Shifted Upfield (Phosphinic Acid) CheckNMR->Hydrolysis Moisture Exposure Polymer Viscous/Insoluble Residue CheckNMR->Polymer Heat/Light/Peroxides Hindrance Incomplete Conversion (Steric Hindrance) CheckNMR->Hindrance Poor Nucleophile Sol1 Apply Strict Schlenk Conditions Hydrolysis->Sol1 Sol2 Add BHT (Radical Scavenger) Polymer->Sol2 Sol3 Add DMAP Catalyst Hindrance->Sol3

Diagnostic workflow for troubleshooting ethenylethylphosphinic chloride yields.

Frequently Asked Questions (Troubleshooting Guide)

Q1: Why is my yield suddenly dropping to <20% despite using the exact same protocol as last month? A1: The most common culprit is hydrolysis . Ethenylethylphosphinic chloride is extremely hygroscopic. If your solvent or inert gas line contains trace moisture, the P-Cl bond rapidly hydrolyzes to form ethenylethylphosphinic acid. Unlike carboxylic acids, phosphinic acids are highly resistant to direct esterification or amidation under standard thermal conditions without the use of specialized coupling agents (like T3P or DCC)[2][3]. Causality: The conversion to the acid neutralizes the electrophilicity of the phosphorus center, effectively killing the reaction.

Q2: I am observing a viscous, insoluble residue at the bottom of my flask, and my mass balance is off. What is happening? A2: You are observing vinyl group polymerization . The ethenyl (vinyl) substituent on the phosphorus atom is highly susceptible to free-radical polymerization, especially when heated or exposed to light[4]. Causality: Trace peroxides in older ethereal solvents (like THF) or ambient light can initiate a radical chain reaction, consuming your starting material by forming high-molecular-weight poly(vinylphosphinic) derivatives[4]. To prevent this, you must add a radical scavenger such as BHT (butylated hydroxytoluene)[5].

Q3: The reaction stalls at 50% conversion when coupling with secondary amines. How do I drive it to completion? A3: This is an issue of steric hindrance and poor activation . The tetrahedral geometry of the phosphorus center makes it more sterically demanding than a planar carbonyl group. Causality: Secondary amines often struggle to attack the P-Cl bond directly. By adding a catalytic amount of DMAP (4-dimethylaminopyridine), you facilitate the formation of a highly reactive, less sterically hindered phosphonium intermediate, which rapidly collapses into the target phosphinamide[2].

Mechanistic Pathways

Understanding the competing pathways is critical for optimizing your reaction conditions.

ReactionMechanisms SM Ethenylethylphosphinic Chloride Intermediate Phosphonium Intermediate SM->Intermediate Nucleophile + Base Acid Ethenylethylphosphinic Acid SM->Acid H2O (Hydrolysis) Poly Polymerized Network SM->Poly Radical Initiation Product Target Phosphinate or Phosphinamide Intermediate->Product -HCl

Competing pathways in ethenylethylphosphinic chloride derivatization.

Quantitative Optimization Parameters

The table below summarizes how specific reaction conditions influence the primary failure modes and the expected isolated yields.

Reaction ConditionAdditive / CatalystPrimary Failure ModeExpected Yield
Ambient Air, THFNoneHydrolysis to Phosphinic Acid< 15%
Anhydrous, 60 °CNoneVinyl Polymerization30 - 40%
Anhydrous, 0 °C to RTBHT (0.1 mol%)Sluggish Conversion / Sterics65 - 75%
Anhydrous, 0 °C to RT BHT (0.1 mol%) + DMAP (10 mol%) None (Optimized) > 90%

Self-Validating Experimental Protocol: Anhydrous Coupling

To ensure trustworthiness, this protocol is designed as a self-validating system . It includes built-in analytical checkpoints so you can verify the integrity of the reaction before proceeding to the next step.

Step 1: Reagent and Solvent Quality Control (Validation Checkpoint 1)

  • Perform a Karl Fischer titration on your chosen solvent (e.g., anhydrous DCM or THF). Ensure water content is < 50 ppm .

  • Take a 0.1 mL aliquot of your ethenylethylphosphinic chloride[1] and run a quick 31 P NMR.

    • Validation: You should see a single sharp peak. If you observe a secondary peak shifted upfield, your stock has hydrolyzed[2] and must be re-distilled under vacuum before use.

Step 2: System Preparation

  • Flame-dry a round-bottom flask equipped with a magnetic stir bar under a continuous flow of dry Argon or Nitrogen.

  • Add the nucleophile (alcohol or amine, 1.0 equiv) and the base (N,N-Diisopropylethylamine [DIPEA], 1.5 equiv) to the flask.

  • Add DMAP (0.1 equiv) to overcome steric hindrance.

  • Add BHT (0.001 equiv) to act as a radical scavenger and prevent vinyl polymerization[5].

  • Dissolve the mixture in the validated anhydrous solvent and cool to 0 °C using an ice bath.

Step 3: Activation and Coupling

  • Dissolve ethenylethylphosphinic chloride (1.1 equiv) in a small amount of anhydrous solvent.

  • Add this solution dropwise to the reaction flask over 15–30 minutes at 0 °C.

    • Causality: Slow addition prevents localized heating, which can trigger both polymerization[4] and unwanted side reactions.

  • Allow the reaction to slowly warm to room temperature and stir for 4 hours.

Step 4: In-Process Validation (Validation Checkpoint 2)

  • Withdraw a 0.1 mL aliquot from the reaction mixture.

  • Quench it in an NMR tube containing dry methanol and CDCl 3​ .

  • Run a 31 P NMR.

    • Validation: The disappearance of the starting material peak and the appearance of a new product peak confirms the reaction has gone to completion. If starting material remains, stir for an additional 2 hours.

Step 5: Workup

  • Quench the reaction with saturated aqueous NH 4​ Cl. Note: Avoid highly acidic or basic aqueous washes, as they can hydrolyze the newly formed phosphinate/phosphinamide or cause Michael addition across the vinyl group.

  • Extract with DCM, dry over anhydrous Na 2​ SO 4​ , filter, and concentrate under reduced pressure to yield the crude product.

References

  • Sigma-Aldrich. ethenyl(ethyl)phosphinoyl chloride | 61752-99-6.
  • Keglevich, G., et al.
  • Jablonkai, E., et al. T3P®-assisted esterification and amidation of phosphinic acids.
  • Phosphorus-Containing Polymers and Oligomers. Free.fr.
  • Visible-Light-Initiated Multicomponent Reactions of α-Diazoesters to Access Organophosphorus Compounds.

Sources

Troubleshooting

Ethenylethylphosphinic chloride reaction side-product analysis

Welcome to the technical support center for ethenylethylphosphinic chloride. This guide is designed for researchers, scientists, and professionals in drug development who are working with this reactive intermediate.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for ethenylethylphosphinic chloride. This guide is designed for researchers, scientists, and professionals in drug development who are working with this reactive intermediate. We will move beyond simple procedural steps to explore the causality behind common experimental challenges, focusing specifically on the analysis and mitigation of reaction side-products. Our goal is to provide you with a self-validating framework for troubleshooting your experiments, grounded in established chemical principles and analytical best practices.

Section 1: Frequently Asked Questions (FAQs) - Understanding Side-Product Formation

This section addresses the most common questions our team receives regarding impurities and unexpected outcomes during the synthesis of ethenylethylphosphinic chloride, a process often involving sensitive organometallic reagents.

Q1: What are the primary expected side products in the synthesis of ethenylethylphosphinic chloride and how are they formed?

The synthesis of phosphinic chlorides often involves the reaction of a Grignard reagent with a phosphorus oxychloride derivative.[1][2] Given the high reactivity of these intermediates, several side-products are common:

  • Ethenylethylphosphinic Acid: This is the most common impurity, formed by the rapid hydrolysis of the product, ethenylethylphosphinic chloride, upon contact with water.[3][4] The P-Cl bond is highly susceptible to nucleophilic attack by water, even trace amounts in solvents or from atmospheric moisture.

  • Tertiary Phosphine Oxides: Grignard reagents can react multiple times with the phosphorus center.[2] If the stoichiometry is not precisely controlled or if there are local concentration gradients, the initially formed phosphinic chloride can be attacked by another equivalent of the Grignard reagent, leading to the formation of a tertiary phosphine oxide after workup.

  • Wurtz-Type Coupling Products: A major side reaction when using organohalides and reactive metals like magnesium is homo-coupling.[5][6] This can result in the formation of butane (from ethylmagnesium bromide coupling) or other coupled hydrocarbon species, which can complicate purification.

  • Unreacted Starting Materials: Incomplete reactions, often due to impure or passivated magnesium or improper reaction conditions, can leave significant amounts of starting materials in the crude product mixture.[6][7]

Q2: My reaction mixture turned dark and cloudy, and my yield was very low. What likely happened?

A dark, cloudy, or black appearance during a Grignard reaction is often an indication of side reactions or decomposition.[5] Several factors could be at play:

  • Overheating: Grignard reactions are exothermic. If the addition rate of the alkyl halide is too fast or cooling is insufficient, localized heating can promote side reactions, including Wurtz coupling and solvent decomposition.[6]

  • Presence of Oxygen: While reactions are run under an inert atmosphere, small leaks can introduce oxygen. Oxygen can quench the Grignard reagent and lead to the formation of complex magnesium alkoxide species and other byproducts.

  • Reaction Time: Prolonged heating or stirring after the Grignard reagent has formed can lead to its decomposition or reaction with the solvent (especially THF). It is often best to use the reagent soon after its formation is complete.[5]

Q3: How does residual water or atmospheric moisture specifically impact the side-product profile?

Water is the primary antagonist in this synthesis. Its effects are twofold:

  • Quenching the Grignard Reagent: Water is a protic acid that will rapidly and irreversibly react with the highly basic Grignard reagent to form ethane and magnesium hydroxy-halide salts. This reduces the effective concentration of your nucleophile, leading to lower yields of the desired product.

  • Product Hydrolysis: As mentioned in Q1, the product, ethenylethylphosphinic chloride, is an acid chloride and is extremely sensitive to moisture. Any exposure during the reaction or aqueous workup will convert it to ethenylethylphosphinic acid.[3][4] This acid has vastly different physical properties (polarity, boiling point), which complicates purification and analysis.

Q4: I see multiple signals in my ³¹P NMR spectrum besides the product. What could they be?

³¹P NMR is an exceptionally powerful tool for analyzing the reaction mixture. A clean spectrum should show a single major peak for your product. Additional peaks often correspond to:

  • Phosphonic Dichloride (Starting Material): A peak corresponding to the phosphorus starting material (e.g., ethylphosphonic dichloride).

  • Ethenylethylphosphinic Acid: The hydrolysis product will have a distinct chemical shift, typically downfield from the corresponding chloride.

  • Tertiary Phosphine Oxide: If over-alkylation occurred, a peak corresponding to the tri-substituted phosphine oxide will be visible.

  • Pyrophosphate-like Structures: In some cases, condensation reactions can occur, especially if the reaction is heated for extended periods, leading to P-O-P bond formation and complex, multi-peak patterns in the NMR.[8]

Section 2: Troubleshooting Guide for Impure Product Profiles

This table provides a systematic approach to diagnosing and solving common issues encountered during the synthesis and workup.

Symptom / ObservationProbable Cause(s)Recommended Action(s) & Rationale
Low or No Product Formation 1. Inactive Magnesium.[6][7] 2. Wet glassware or solvents. 3. Impure alkyl halide.1. Activate Magnesium: Use a fresh bottle of magnesium turnings. Briefly flame-dry the magnesium in the flask under vacuum before starting. A small crystal of iodine can also be used to chemically activate the surface.[6][7] 2. Ensure Anhydrous Conditions: Flame-dry all glassware under vacuum and cool under an inert atmosphere (Argon or Nitrogen). Use freshly distilled, anhydrous solvents. 3. Purify Starting Materials: Distill the alkyl halide immediately before use.
Major Product is Ethenylethylphosphinic Acid 1. Incomplete reaction followed by hydrolysis of starting material. 2. Hydrolysis of the product during workup or storage.[3][4]1. Improve Reaction Conditions: See above for ensuring complete Grignard formation. 2. Anhydrous Workup: If possible, perform a non-aqueous workup. If an aqueous quench is necessary, use ice-cold, saturated ammonium chloride and extract the product quickly into a non-polar solvent. Dry the organic extracts thoroughly (e.g., with MgSO₄) before solvent removal. Store the final product under an inert atmosphere.
Significant High-Boiling Point Residue 1. Formation of tertiary phosphine oxides.[2] 2. Polymerization or decomposition.1. Control Stoichiometry: Use a slight excess of the phosphorus electrophile. Add the Grignard reagent slowly to a cooled solution of the electrophile to avoid high local concentrations of the nucleophile. 2. Maintain Low Temperature: Keep the reaction temperature low (e.g., 0 °C or below) to minimize decomposition pathways.
Complex Mixture of Unidentifiable Byproducts 1. Wurtz-type coupling.[5] 2. Reaction with solvent (e.g., THF).1. Slow Addition: Add the alkyl halide very slowly to the magnesium suspension to minimize the concentration of the halide available for SN2 reaction with the formed Grignard reagent. 2. Choice of Solvent: While THF is common, diethyl ether may be less prone to side reactions, although Grignard formation can be slower.

Section 3: Analytical Protocols for Side-Product Identification

Accurate identification of side products is critical for optimizing your reaction. The following are proven protocols for the analysis of your crude reaction mixture.

Protocol 3.1: GC-MS Analysis for Volatile Components

Gas Chromatography-Mass Spectrometry (GC-MS) is ideal for identifying volatile side products like coupling products and unreacted starting materials. Organophosphorus compounds can be analyzed effectively with this technique.[9][10]

Rationale: This method separates compounds based on their boiling point and polarity, while the mass spectrometer provides structural information based on fragmentation patterns, allowing for unambiguous identification. For more polar analytes like the phosphinic acid, derivatization may be necessary to increase volatility.[9]

Step-by-Step Methodology:

  • Sample Preparation (Direct): Dilute a small aliquot (10 µL) of the crude organic extract in 1 mL of a suitable solvent (e.g., dichloromethane or ethyl acetate).

  • Sample Preparation (Derivatization for Acid): To identify ethenylethylphosphinic acid, evaporate the solvent from a small sample. Add 100 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS. Heat at 60 °C for 30 minutes to form the volatile silyl ester. Dilute with solvent.

  • Instrumentation:

    • GC Column: Use a low- to mid-polarity column, such as a DB-5ms or equivalent (5% phenyl-dimethylpolysiloxane).[11]

    • Injection: 1 µL, splitless injection. The pulsed splitless technique can improve recovery for active compounds.[12]

    • Oven Program: Start at 40 °C (hold 2 min), ramp to 280 °C at 15 °C/min, hold for 5 min.

    • MS Detector: Electron Ionization (EI) at 70 eV, scanning from m/z 40-500.

  • Data Analysis: Compare the resulting mass spectra against a spectral library (e.g., NIST) for tentative identification. Confirm identities by synthesizing or purchasing authentic standards where possible.

Protocol 3.2: HPLC Analysis for Polar & Non-Volatile Products

High-Performance Liquid Chromatography (HPLC) is essential for analyzing the non-volatile phosphinic acid and other polar impurities without derivatization.

Rationale: Phosphinic acids are highly polar and often do not perform well on standard reversed-phase columns. Hydrophilic Interaction Liquid Chromatography (HILIC) or Ion-Pair Reversed-Phase HPLC are more suitable techniques.[13][14]

Step-by-Step Methodology (HILIC):

  • Sample Preparation: Dilute the crude reaction mixture in a solvent with a high organic content (e.g., 90:10 acetonitrile:water) to ensure compatibility with the initial mobile phase.

  • Instrumentation:

    • Column: A HILIC column (e.g., amide, diol, or zwitterionic phase).

    • Mobile Phase A: 10 mM Ammonium Formate in Water, pH 3.0.

    • Mobile Phase B: 90:10 Acetonitrile:Water with 10 mM Ammonium Formate, pH 3.0.

    • Gradient: Start with a high percentage of Mobile Phase B (e.g., 95%) and run a gradient to a lower percentage (e.g., 50%) over 10-15 minutes to elute polar analytes.

    • Detection: Evaporative Light Scattering Detector (ELSD), Charged Aerosol Detector (CAD), or Mass Spectrometry (MS) are ideal as many of these compounds lack a strong UV chromophore.[15]

  • Data Analysis: Quantify peaks by creating a calibration curve with a known standard of your product. Tentatively identify unknown peaks by their retention time and, if using MS detection, their mass-to-charge ratio.

Protocol 3.3: NMR Spectroscopy for Structural Elucidation

NMR is arguably the most powerful tool for characterizing the product and impurities, as it provides direct structural information. ³¹P NMR is particularly diagnostic.

Rationale: The phosphorus nucleus (³¹P) is 100% abundant and has a wide chemical shift range, making it highly sensitive to the electronic environment around the phosphorus atom. Each unique phosphorus-containing compound will give a distinct signal.[8][16] ¹H NMR complements this by providing information on the organic substituents.[17][18]

Step-by-Step Methodology:

  • Sample Preparation: Take a representative sample of the crude reaction mixture and evaporate the solvent. Re-dissolve the residue in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Chloroform is often suitable, but DMSO may be needed if polar acids are present.[19]

  • Acquisition:

    • ³¹P NMR: Acquire a proton-decoupled ³¹P spectrum. Use a sufficient relaxation delay (d1) of 5-10 seconds to ensure accurate integration.

    • ¹H NMR: Acquire a standard ¹H spectrum. The vinyl and ethyl protons will have characteristic splitting patterns and chemical shifts.

    • ¹³C NMR & 2D NMR (HSQC, HMBC): If further structural confirmation is needed, these experiments can establish C-H and long-range C-H/C-P correlations.

  • Data Analysis:

    • Product: Identify the characteristic signals for ethenylethylphosphinic chloride.

    • Impurities: Compare observed chemical shifts to known values for expected side products (e.g., phosphinic acid, tertiary phosphine oxides). The relative integration of the peaks in the ³¹P spectrum can provide a direct molar ratio of the phosphorus-containing species in the mixture.

Section 4: Visualizing Reaction & Analysis Pathways

Diagrams can clarify complex chemical and procedural relationships. The following are represented in DOT language for use with Graphviz.

Synthesis_Pathway cluster_reactants Reactants cluster_product Product EtMgBr Ethylmagnesium Bromide Product Ethenylethylphosphinic Chloride EtMgBr->Product Nucleophilic Attack VinylPCl2 Vinylphosphonic Dichloride VinylPCl2->Product MgBrCl MgBrCl

Caption: Idealized synthesis of ethenylethylphosphinic chloride.

Side_Reactions cluster_impurities Common Side Products center_node Reaction Intermediate (Et(Vinyl)P(O)Cl) hydrolysis Ethenylethylphosphinic Acid center_node->hydrolysis + H₂O over_alkylation Diethylvinylphosphine Oxide center_node->over_alkylation + EtMgBr wurtz Butane (Wurtz Coupling) reagents EtMgBr + H₂O reagents->center_node Main Path EtMgBr_source EtMgBr EtMgBr_source->wurtz Self-reaction

Caption: Formation pathways for common reaction side-products.

Analytical_Workflow cluster_volatile Volatile Analysis cluster_nonvolatile Non-Volatile & Polar Analysis cluster_structural Structural Elucidation start Crude Reaction Mixture split1 Sample Aliquot start->split1 gcms_prep Dilute in Solvent (Derivatize if needed) split1->gcms_prep Volatiles hplc_prep Dilute in ACN/H₂O split1->hplc_prep Non-Volatiles nmr_prep Dissolve in CDCl₃ split1->nmr_prep Overall Composition gcms_run GC-MS Analysis gcms_prep->gcms_run gcms_result Identify Coupling Products, Unreacted Halides gcms_run->gcms_result hplc_run HILIC-HPLC-ELSD/MS hplc_prep->hplc_run hplc_result Quantify Phosphinic Acid, Polar Impurities hplc_run->hplc_result nmr_run ¹H and ³¹P NMR nmr_prep->nmr_run nmr_result Confirm Product Structure, Determine Molar Ratios nmr_run->nmr_result

Caption: A comprehensive analytical workflow for purity assessment.

References

  • Analysis of Organophosphorus-Based Nerve Agent Degradation Products by Gas Chromatography-Mass Spectrometry (GC-MS): Current Derivatization Reactions in the Analytical Chemist's Toolbox. (2021). MDPI. [Link]

  • Improved gas chromatographic analysis of organophosphorus pesticides with pulsed splitless injection. (n.d.). PubMed. [Link]

  • Analysis of Organophosphorus Compounds by GC/MS. (n.d.). Thermo Fisher Scientific. [Link]

  • Organophosphorus Pesticides in Apple Matrix by GC/MS/FPD using an Agilent J&W DB-35ms Ultra Inert Column. (n.d.). Agilent. [Link]

  • Organophosphorus Pesticides Analysis Using an Agilent J&W DB-5ms Ultra Inert Capillary GC Column. (2008). Agilent. [Link]

  • Separation of Diphenylphosphinic chloride on Newcrom R1 HPLC column. (n.d.). SIELC Technologies. [Link]

  • The Hydrolysis of Phosphinates and Phosphonates: A Review. (n.d.). PMC. [Link]

  • Selective hydrophosphorylation of alkynes for the synthesis of (E)-vinylphosphonates. (2025). Royal Society of Chemistry. [Link]

  • Synthesis of (E)- and (Z)- Alkenylphosphonates Using Vinylboronates. (2003). Organic Letters. [Link]

  • Enantioselective Michael addition to vinyl phosphonates via hydrogen bond-enhanced halogen bond catalysis. (2021). Chemical Science. [Link]

  • Enantioselective Michael addition to vinyl phosphonates via hydrogen bond-enhanced halogen bond catalysis. (2021). PMC. [Link]

  • PHOSPHINIC ACID SYNTHESIS. (n.d.). Kent Academic Repository. [Link]

  • Reaction of Grignard reagents with phosphoric acid derivatives. (2021). Chemistry Stack Exchange. [Link]

  • Preparation of Vinylphosphonates from Ketones Promoted by Tf₂O. (2023). ACS Publications. [Link]

  • The Hydrolysis of Phosphinates and Phosphonates: A Review. (2025). ResearchGate. [Link]

  • Phosphate and phosphite synthesis by esterification, hydrolysis and oxidation. (n.d.). Organic Chemistry Portal. [Link]

  • Grignard Reaction. (n.d.). Jasperse, Chem 355. [Link]

  • The Mechanism of Chlorination of Phosphorus Esters. (n.d.). RSC Publishing. [Link]

  • Grignard Formation - Troubleshooting and Perfecting. (2021). Reddit. [Link]

  • Challenges and solutions in phosphinate chemistry. (n.d.). ResearchGate. [Link]

  • HPLC Methods for analysis of Phosphate Ion. (n.d.). HELIX Chromatography. [Link]

  • SYNTHESIS AND CHEMISTRY OF PHOSPHONIC DERIVATIVES. (n.d.). University of Pretoria. [Link]

  • HPLC Separation of Phosphorous and Phosphoric Acids. (n.d.). SIELC Technologies. [Link]

  • 1H,13C, and31P NMR Study on Poly(vinylphosphonic acid) and Its Dimethyl Ester. (n.d.). MDPI. [Link]

  • Process for preparing phosphinic or phosphonic-acid clorides. (n.d.).
  • Validated RP-HPLC and TLC-Densitometric Methods for Analysis of Ternary Mixture of Cetylpyridinium Chloride, Chlorocresol and Lidocaine in Oral Antiseptic Formulation. (2016). PubMed. [Link]

  • Identification and quantification by 1H nuclear magnetic resonance spectroscopy of seven plasticizers in PVC medical devices. (2017). PubMed. [Link]

  • Nuclear magnetic resonance determination of molecular species in condensed phosphoryl chloride mixtures at equilibrium. (n.d.). ResearchGate. [Link]

  • Compact NMR Spectroscopy for Low-Cost Identification and Quantification of PVC Plasticizers. (2021). MDPI. [Link]

  • A Simple, Fast and Chemoselective Method for the Preparation of Arylthiols. (2009). Thieme. [Link]

  • Method for preparing O, O-diethyl chlorothiophosphate. (n.d.).

Sources

Optimization

Troubleshooting guide for ethenylethylphosphinic chloride Grignard synthesis

Welcome to the Advanced Troubleshooting Guide for the synthesis of Ethenylethylphosphinic chloride (also known as ethyl(vinyl)phosphinic chloride, CAS: 61752-99-6). As a highly reactive electrophilic phosphorus species,...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Troubleshooting Guide for the synthesis of Ethenylethylphosphinic chloride (also known as ethyl(vinyl)phosphinic chloride, CAS: 61752-99-6).

As a highly reactive electrophilic phosphorus species, synthesizing this compound via Grignard addition requires rigorous stoichiometric, thermal, and environmental control. Direct nucleophilic substitution of a P-Cl bond by a vinyl Grignard reagent is highly exothermic and prone to over-alkylation[1]. Furthermore, the vinyl anion exhibits significant reactivity toward the electrophilic phosphorus center, making chemoselectivity a primary challenge[2].

This guide provides field-proven methodologies, mechanistic insights, and quantitative troubleshooting matrices to ensure high-yield, reproducible syntheses.

Mechanistic Pathway & Reaction Dynamics

The synthesis relies on the controlled mono-alkylation of ethylphosphonic dichloride using vinylmagnesium bromide. The causality behind the reaction's failure often lies in the tetrahedral intermediate phase. If the temperature exceeds -50 °C, the newly formed ethenylethylphosphinic chloride becomes a competitive electrophile, leading to a second nucleophilic attack and the formation of the unwanted tertiary phosphine oxide (ethyldivinylphosphine oxide)[3].

Pathway A Ethylphosphonic Dichloride C Tetrahedral Intermediate A->C Nucleophilic Attack (-78 °C) B Vinylmagnesium Bromide B->C Dropwise Addition D Ethenylethylphosphinic Chloride C->D - MgBrCl (Controlled) E Ethyldivinylphosphine Oxide (Impurity) D->E Excess Grignard (T > 0 °C)

Reaction pathway of ethenylethylphosphinic chloride synthesis showing the over-alkylation risk.

Validated Experimental Protocol

To establish a self-validating system, every step in this protocol includes an internal check to verify the integrity of the reaction before proceeding.

Prerequisites: All glassware must be oven-dried at 150 °C overnight and assembled hot under a continuous stream of ultra-high purity Argon.

  • Step 1: Reagent Validation (Titration)

    • Action: Titrate the commercial vinylmagnesium bromide solution using salicylaldehyde phenylhydrazone or iodine/LiCl prior to use.

    • Causality: Grignard reagents degrade over time, forming alkoxides and hydroxide species. Using an inaccurate molarity leads to incorrect stoichiometry, leaving unreacted starting material or causing over-alkylation.

  • Step 2: Reverse Addition Setup

    • Action: Dissolve ethylphosphonic dichloride (1.05 equiv) in anhydrous THF (0.2 M) in a 3-neck flask. Cool the system to -78 °C using a dry ice/acetone bath.

    • Causality: "Reverse addition" (adding the Grignard to the electrophile) ensures the phosphonic dichloride is always in localized excess, statistically minimizing the chance of the mono-substituted product reacting with a second Grignard equivalent.

  • Step 3: Controlled Nucleophilic Substitution

    • Action: Add the titrated vinylmagnesium bromide (1.00 equiv) dropwise via a motorized syringe pump over 2–3 hours. Monitor the internal temperature using a thermocouple; do not allow it to rise above -70 °C.

    • Causality: The displacement of the first chloride is highly exothermic[2]. A slow addition rate dissipates heat, preventing the thermal activation required for the second substitution[3].

  • Step 4: Anhydrous Workup & Isolation

    • Action: Allow the reaction to stir for 1 hour at -78 °C, then slowly warm to 0 °C. Do not quench with water. Instead, precipitate the magnesium salts by adding strictly anhydrous 1,4-dioxane, or perform a direct filtration under an inert argon atmosphere (Schlenk line techniques).

    • Causality: Ethenylethylphosphinic chloride is extremely hygroscopic. Aqueous workups will immediately hydrolyze the P-Cl bond to form ethyl(vinyl)phosphinic acid.

  • Step 5: Purification

    • Action: Remove the THF solvent under reduced pressure and purify the crude product via fractional vacuum distillation.

Quantitative Troubleshooting Matrix

Compare your analytical data against this matrix to diagnose and resolve synthesis failures.

Symptom / IssueQuantitative IndicatorRoot CauseCorrective Action
Over-alkylation 31 P NMR shows a major peak at ~30-35 ppm (phosphine oxide) instead of ~55-65 ppm (phosphinic chloride).Localized excess of Grignard reagent or internal T > -60 °C during addition.Decrease syringe pump rate by 50%. Ensure vigorous mechanical stirring to prevent localized concentration gradients.
Unreacted Starting Material High residual 31 P NMR peak for EtP(O)Cl 2​ (~40-45 ppm).Loss of Grignard titer or moisture ingress destroying the organomagnesium species.Re-titrate Grignard reagent. Verify THF water content is <10 ppm via Karl Fischer titration.
Product Hydrolysis Broad 31 P NMR peak; presence of strong O-H stretch (~2500-2700 cm −1 ) in FTIR.Moisture exposure during the filtration of Mg salts or distillation.Move the filtration step entirely into an Argon-filled glovebox. Ensure distillation apparatus is thoroughly flame-dried.
Polymerization Insoluble white precipitate forms during distillation; loss of vinyl proton signals in 1 H NMR.Thermal auto-polymerization of the vinyl group during high-heat vacuum distillation[2].Add a radical inhibitor (e.g., 0.1% BHT or phenothiazine) prior to distillation. Maintain distillation bath T < 80 °C using high vacuum (<0.1 Torr).

Frequently Asked Questions (FAQs)

Q: Can I use vinylmagnesium chloride instead of vinylmagnesium bromide? A: Yes, but be aware of the Schlenk equilibrium. Vinylmagnesium chloride in THF tends to be less soluble at -78 °C and may precipitate, leading to inaccurate addition rates and sudden exothermic spikes if it redissolves. Vinylmagnesium bromide generally maintains better solubility at cryogenic temperatures.

Q: Why can't I purify ethenylethylphosphinic chloride using silica gel column chromatography? A: Phosphinic chlorides are highly electrophilic and moisture-sensitive. The silanol groups (Si-OH) and residual water on standard silica gel will rapidly react with the P-Cl bond, irreversibly binding your product to the column or hydrolyzing it to the phosphinic acid. Vacuum distillation is the only viable purification method.

Q: How do I safely monitor the reaction progress? A: Withdraw a 0.1 mL aliquot using an oven-dried, argon-purged syringe. Quench this specific aliquot into an anhydrous NMR tube containing CDCl 3​ and a drop of anhydrous methanol (to intentionally form the methyl ester, which is stable). Run a rapid 31 P NMR to check for the disappearance of the starting dichloride and the formation of the product ester.

References

  • Sigma-Aldrich Product Data Source: Sigma-Aldrich URL
  • Source: The Journal of Organic Chemistry (ACS Publications)
  • Practical Synthesis of Chiral Vinylphosphine Oxides by Direct Nucleophilic Substitution.
  • Trivinylphosphine Oxide: Synthesis, Characterization, and Polymerization Reactivity Investigated Using Single-Crystal Analysis and Density Functional Theory Source: MDPI URL

Sources

Troubleshooting

Technical Support Center: Troubleshooting &amp; Purification of Ethenylethylphosphinic Chloride

Welcome to the Technical Support Center for organophosphorus intermediates. Ethenylethylphosphinic chloride (CAS: 61752-99-6) is a highly reactive, bifunctional P(V) building block.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for organophosphorus intermediates. Ethenylethylphosphinic chloride (CAS: 61752-99-6) is a highly reactive, bifunctional P(V) building block. It features an electrophilic phosphorus center susceptible to nucleophilic attack and a terminal vinyl (ethenyl) group prone to radical-mediated chain-growth polymerization.

Because of this dual-reactivity profile, researchers frequently encounter issues with product degradation, sudden viscosity changes, and loss of active chloride titer. This guide provides field-proven, mechanistically grounded solutions to ensure the integrity of your synthetic workflows.

Part 1: Impurity Profiling & Causality

Before troubleshooting, it is critical to understand the chemical nature of the impurities that commonly contaminate ethenylethylphosphinic chloride. The table below summarizes these contaminants, their mechanistic origins, and their impact on downstream applications.

ImpurityChemical NatureOrigin / CausalityDownstream Impact
Ethenylethylphosphinic acid Phosphinic AcidHydrolysis: Nucleophilic acyl substitution at the P-Cl bond driven by ambient moisture exposure.Quenches nucleophiles (e.g., Grignard reagents, amines) in subsequent coupling steps, drastically lowering yields.
Polymeric species Poly(ethenylethylphosphinic chloride)Thermal Auto-polymerization: Heat-induced radical polymerization of the ethenyl group during prolonged storage or improper distillation.Causes severe viscosity increases; blocks addition funnels; reduces active monomer titer.
Hydrogen chloride (HCl) Corrosive GasByproduct of Hydrolysis: Released when water reacts with the P-Cl bond[1].Lowers pH; degrades acid-sensitive substrates; causes fuming and dangerous pressurization of sealed vessels.
Ethylphosphonic dichloride Phosphonic DichlorideSynthesis Residue: Unreacted starting material from the upstream Kinnear-Perren or Grignard synthesis phase.Leads to cross-linking or di-substituted impurities in target phosphinate syntheses.

Part 2: Troubleshooting FAQs

Q: Why does my ethenylethylphosphinic chloride turn highly viscous or solidify into a gel upon heating during distillation? A: You are observing the thermal polymerization of the ethenyl (vinyl) group. At elevated temperatures, trace oxygen or ambient thermal energy can generate free radicals, initiating a rapid chain-growth polymerization of the vinyl moiety. To prevent this, you must artificially terminate these radical pathways. The addition of radical polymerization inhibitors—such as phenothiazine, hydroquinone, or butylated hydroxytoluene (BHT)—prior to heating is strictly required to maintain the compound in its monomeric fluid state[2].

Q: I opened my storage flask and observed dense white fumes, accompanied by a significant drop in the active chloride titer. What happened? A: The compound has undergone hydrolysis. The electrophilic phosphorus atom is highly moisture-sensitive. Even brief exposure to atmospheric humidity results in the water molecule attacking the P-Cl bond, displacing chloride to form ethenylethylphosphinic acid and releasing HCl gas[1]. The white fumes are aerosolized hydrochloric acid reacting with moisture in the air. To validate the extent of degradation, perform a 31 P NMR analysis; a chemical shift change will clearly differentiate the acid from the unreacted chloride.

Q: Can I purify this compound using standard aqueous washing or silica gel chromatography? A: Absolutely not. Both methods will instantly destroy the reagent. Silica gel contains surface silanol groups and adsorbed water that will rapidly hydrolyze the P-Cl bond. Aqueous washing will quantitatively convert your product into ethenylethylphosphinic acid. Purification must be strictly limited to high-vacuum fractional distillation under inert atmospheric conditions.

Part 3: Standard Operating Procedure (SOP) for Purification

To establish a self-validating system, this protocol relies on high-vacuum conditions to artificially lower the boiling point, thereby preventing thermal degradation, while utilizing chemical inhibitors as a fail-safe against polymerization.

Step-by-Step High-Vacuum Fractional Distillation
  • Apparatus Preparation (Baking & Purging): Assemble a short-path distillation apparatus equipped with a Vigreux column. Flame-dry the entire setup under high vacuum (< 0.1 mbar) and backfill with ultra-high purity (UHP) Argon. Repeat this purge cycle three times to ensure a strictly anhydrous environment.

  • Inhibitor Addition: Transfer the crude ethenylethylphosphinic chloride into the distillation flask under a positive stream of Argon. Add 0.1% to 0.5% by weight of anhydrous phenothiazine (or hydroquinone)[2]. Causality: The inhibitor acts as a radical scavenger. If any vinyl radicals form during heating, the inhibitor immediately donates a hydrogen atom to quench the radical, preventing chain propagation.

  • Degassing: Apply a moderate vacuum (approx. 50 mbar) at room temperature for 15 minutes. This step safely pulls off dissolved HCl gas and trace volatile solvents without risking violent bumping.

  • Fractional Distillation: Gradually lower the pressure to < 1 mbar using a high-performance rotary vane pump equipped with a liquid nitrogen cold trap. Slowly heat the oil bath. Crucial Parameter: Maintain the oil bath at the lowest possible temperature that sustains distillation. The high vacuum compensates for the required thermal energy, keeping the system well below the thermal auto-polymerization threshold.

  • Collection, Validation, and Storage: Collect the main fraction in a Schlenk flask pre-cooled in a dry ice/acetone bath. Self-Validation: The purified product should be a clear, free-flowing liquid. Confirm the active chloride titer via non-aqueous titration or 31 P NMR. Store the purified monomer under Argon at -20 °C in the dark to maximize shelf life.

Part 4: Purification Workflow Visualization

The following decision tree illustrates the critical pathways for handling and purifying ethenylethylphosphinic chloride, highlighting the points of failure (red) and the correct stabilization protocols (green).

G Start Crude Ethenylethylphosphinic Chloride Moisture Exposed to ambient moisture? Start->Moisture Hydrolysis Hydrolysis to Phosphinic Acid & HCl Gas (Degradation) Moisture->Hydrolysis Yes Inhibitor Add Radical Inhibitor (Phenothiazine/BHT) Moisture->Inhibitor No Distillation High-Vacuum Fractional Distillation (< 1 mbar) Inhibitor->Distillation Polymerization Thermal Polymerization (Viscous/Solid Byproducts) Distillation->Polymerization Heated >100°C without inhibitor Pure Pure Monomer Store under Ar at -20°C Distillation->Pure Controlled Temp & High Vacuum

Workflow for the purification and stabilization of ethenylethylphosphinic chloride.

References

  • Dursch, W., et al. "Process for the preparation of vinylphosphonic acid". US Patent US4386036A.
  • Macarie, L., et al. "CHAPTER 4: Synthesis and Polymerization of Vinylphosphonic Acid". Royal Society of Chemistry Books. URL: [Link]

Sources

Reference Data & Comparative Studies

Validation

Comparing ethenylethylphosphinic chloride to other phosphorylating agents

Strategic Selection of Phosphorylating Agents: A Comparative Guide to Ethenylethylphosphinic Chloride (EVPC) Introduction As a Senior Application Scientist specializing in synthetic methodology, I frequently evaluate pho...

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Author: BenchChem Technical Support Team. Date: April 2026

Strategic Selection of Phosphorylating Agents: A Comparative Guide to Ethenylethylphosphinic Chloride (EVPC)

Introduction As a Senior Application Scientist specializing in synthetic methodology, I frequently evaluate phosphorylating and phosphinoylating agents for drug development and advanced materials. The selection of the right reagent dictates not only the yield of the immediate coupling step but also the orthogonal derivatization potential of the resulting scaffold. Ethenylethylphosphinic chloride (EVPC, CAS: 61752-99-6) [1] represents a highly specialized class of bifunctional phosphinic chlorides. Unlike traditional agents that serve as terminal protecting groups or simple activating agents, EVPC introduces a reactive vinyl handle alongside the phosphinate linkage.

This guide provides an objective, data-backed comparison between EVPC and other standard phosphorylating agents—such as Phosphorus oxychloride (POCl3), Diphenylphosphinic chloride (DPPC) [2], and Bis(2-oxo-3-oxazolidinyl)phosphinic chloride (BOP-Cl) [3]—focusing on mechanistic causality, experimental design, and downstream utility.

Mechanistic Causality: Why the Vinyl Group Matters

In standard phosphinoylation, reagents like DPPC are utilized to install a sterically demanding, chemically inert diphenylphosphinate group. While excellent for stability, the phenyl rings offer zero handles for late-stage functionalization [2].

EVPC alters this paradigm. The vinyl group exerts a mild electron-withdrawing effect relative to standard alkyl chains, which subtly increases the electrophilicity of the phosphorus center, accelerating the initial nucleophilic attack compared to diethylphosphinic chloride. More importantly, once the O- or N-phosphinoylation is complete, the vinyl group remains intact. This allows the newly formed phosphinate to participate in:

  • Olefin Cross-Metathesis : To append complex lipophilic tails.

  • Thiol-Ene Click Chemistry : For bioconjugation or PEGylation.

  • Michael Additions : Serving as an electrophilic acceptor for localized drug delivery.

Comparative Performance Analysis

To objectively evaluate EVPC, we must benchmark it against industry-standard reagents across several critical parameters [4].

ReagentMolecular FormulaPrimary Target ApplicationSteric ProfileDownstream Derivatization PotentialCommon Side Reactions
EVPC C4H8ClOPPhosphinoylation + Cross-linkingModerateHigh (Vinyl group enables Michael addition/metathesis)Minimal dimerization if temperature is controlled
POCl3 POCl3Exhaustive PhosphorylationLowLow (Usually fully substituted)High (Over-phosphorylation, hydrolysis)
DPPC C12H10ClOPStable O/N-PhosphinoylationHighLow (Inert phenyl rings)Moderate (Slow reaction time due to bulk)
BOP-Cl C6H8ClN2O5PDehydrative Peptide CouplingVery HighLow (Leaving group discarded)Low (Minimal epimerization)

Experimental Protocol: Self-Validating O-Phosphinoylation using EVPC

Objective: High-yield synthesis of a vinyl-functionalized phosphinate from a primary alcohol. Mechanistic Causality: We utilize Triethylamine (TEA) as the base to scavenge HCl, driving the equilibrium forward. Dichloromethane (DCM) is chosen as the solvent due to its aprotic nature and excellent solubility profile for polar intermediates.

Step-by-Step Methodology:

  • Preparation : Flame-dry a 50 mL round-bottom flask under Argon. Add the target alcohol (1.0 eq, 5.0 mmol) and anhydrous DCM (20 mL).

  • Base Addition : Inject Triethylamine (1.2 eq, 6.0 mmol). Causality Note: A slight excess of TEA is critical to prevent acid-catalyzed degradation of the alcohol and to ensure complete neutralization of the generated HCl, which otherwise stalls the reaction [2].

  • Reagent Introduction : Cool the mixture to 0°C. Dropwise, add EVPC (1.1 eq, 5.5 mmol) over 10 minutes. Causality Note: The dropwise addition at 0°C controls the exothermic nucleophilic attack, suppressing side reactions such as dimerization or premature vinyl polymerization.

  • Reaction Progression : Allow the reaction to warm to room temperature and stir for 2-4 hours.

  • Self-Validation (In-Process Control) : Extract a 0.1 mL aliquot and analyze via 31P-NMR. Validation Metric: The disappearance of the EVPC phosphorus peak at ~45 ppm and the emergence of a new singlet at ~30-35 ppm confirms successful O-phosphinoylation. If the 45 ppm peak persists, add an additional 0.1 eq of TEA and stir for 1 hour. TLC is often insufficient here due to the lack of strong chromophores on the phosphinate core.

  • Quenching and Workup : Quench with saturated aqueous NaHCO3 (10 mL). Extract the aqueous layer with DCM (2 x 15 mL). Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.

Visualizing the Workflows and Logic

Workflow A Starting Material (Alcohol/Amine) D Phosphinoylation Intermediate A->D Nucleophilic Attack B Ethenylethylphosphinic Chloride (EVPC) B->D Electrophilic P-Center C Base Addition (TEA / DIPEA) C->D HCl Scavenging E Downstream Functionalization (Michael Addition / Metathesis) D->E Vinyl Group Activation F Final Complex Therapeutic Scaffold E->F Target Synthesis

Workflow demonstrating EVPC's dual-action phosphinoylation and functionalization.

Comparison Root Phosphorylating Agents POCl3 POCl3 High Reactivity Root->POCl3 DPPC DPPC Sterically Hindered Root->DPPC BOPCl BOP-Cl Peptide Coupling Root->BOPCl EVPC EVPC Dual-Action Handle Root->EVPC Out1 Low Selectivity POCl3->Out1 Multiple Substitutions Out2 Limited Derivatization DPPC->Out2 Stable Phosphinates Out3 High Yield, Low Racemization BOPCl->Out3 Amide Bonds Out4 Orthogonal Functionalization EVPC->Out4 Polymer/Metathesis

Logical comparison of phosphorylating agents based on reactivity and utility.

Conclusion

While reagents like BOP-Cl remain the gold standard for dehydrative peptide coupling [3] and POCl3 for exhaustive phosphorylation [4], EVPC occupies a unique niche in modern synthetic chemistry. By providing both a reactive electrophilic phosphorus center and an orthogonal vinyl handle, it empowers drug development professionals to construct complex, multi-functional architectures that would otherwise require convoluted, multi-step syntheses.

References

  • Taylor & Francis. Green syntheses of potentially bioactive α-hydroxyphosphonates and related derivatives. [Link]

Comparative

Performance Comparison Guide: Ethenylethylphosphinic Chloride-Based Polymers vs. Conventional Phosphonates

Executive Summary For decades, researchers and drug development professionals have relied on phosphorus-containing polymers for applications ranging from intumescent flame retardants to advanced metal-scavenging resins f...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

For decades, researchers and drug development professionals have relied on phosphorus-containing polymers for applications ranging from intumescent flame retardants to advanced metal-scavenging resins for Active Pharmaceutical Ingredient (API) purification. Historically, poly(vinylphosphonic acid) (PVPA) has been the benchmark. However, PVPA and its ester derivatives suffer from severe structural limitations: low molecular weights due to cyclopolymerization, poor hydrolytic stability, and extreme thermodynamic resistance to post-polymerization modification.

Ethenylethylphosphinic chloride (EVPC) (CAS: 61752-99-6) represents a paradigm shift in reactive polymer design. By pairing a polymerizable vinyl backbone with a highly electrophilic phosphinic chloride pendant group, EVPC allows for the synthesis of a universal, highly reactive precursor polymer. This guide objectively compares the performance, chemical versatility, and stability of EVPC-derived polymers against conventional alternatives like PVPA and poly(ditolyl vinylphosphonate) (PDTVP).

Mechanistic Advantage: The Power of the Phosphinic Chloride Bond

As application scientists, we must look beyond basic polymerization and consider the thermodynamics of functionalization. Why utilize the highly moisture-sensitive EVPC monomer instead of a stable phosphonate ester?

The causality lies in the leaving group. Attempting to transesterify or amidate a polymerized phosphonate ester (P-OR) is thermodynamically hindered by the stability of the P-O bond and the steric bulk of the polymer backbone, often yielding <40% conversion even under harsh conditions. Conversely, the P-Cl bond in Poly(EVPC) is a potent electrophile . It undergoes rapid nucleophilic acyl substitution with amines, alcohols, or water at ambient temperatures, driving the reaction to >95% conversion.

Furthermore, the presence of the ethyl group directly bonded to the phosphorus atom (a phosphinic rather than phosphonic linkage) provides critical steric shielding and hydrophobicity. This prevents the hydrolytic cleavage that plagues conventional PVPA coatings in high-humidity environments .

G A EVPC Monomer (Ethenylethylphosphinic chloride) B Poly(EVPC) Reactive Precursor A->B Free Radical Polymerization C Poly(ethyl vinyl phosphinate) (Esterification) B->C + R-OH Mild Base D Poly(ethyl vinyl phosphinamide) (Amidation) B->D + R-NH2 Mild Base E Poly(ethyl vinyl phosphinic acid) (Hydrolysis) B->E + H2O Ambient

Fig 1: Polymerization of EVPC and highly efficient post-polymerization functionalization pathways.

Performance Comparison Data

To objectively evaluate performance, we compare a functionalized EVPC derivative—Poly(EVPC)-Amide (crosslinked via diamine for P-N synergism)—against PVPA (the intumescent standard) and PDTVP (a highly stable aromatic phosphonate) .

Table 1: Thermal, Flame Retardant, and Stability Metrics

Test Matrix: 10 wt% polymer loading blended into a Polycarbonate (PC) matrix.

Polymer SystemDecomposition Onset ( Td,5%​ )Char Yield (600°C, N 2​ )LOI (O 2​ %)UL-94 RatingHydrolytic Stability (24h Water Soak)
Poly(EVPC)-Amide 315 °C38%31.5%V-0Excellent (<1% mass loss)
PVPA 250 °C45%28.0%V-1Poor (Coating delamination)
PDTVP 350 °C15%27.5%V-2Good (<5% mass loss)

Key Takeaways for Drug Development & Materials Science:

  • Flame Retardancy: Poly(EVPC)-Amide achieves a superior V-0 rating due to phosphorus-nitrogen (P-N) synergism, which promotes a denser, more stable intumescent char than PVPA alone.

  • API Scavenging Resins: For pharmaceutical chemists, the "Excellent" hydrolytic stability of the EVPC backbone means these polymers can be functionalized with chelating ligands to scavenge Palladium (Pd) or Ruthenium (Ru) catalysts from aqueous API streams without leaching acidic phosphorus byproducts into the final drug product.

Self-Validating Experimental Protocols

To ensure reproducibility and trustworthiness, the following protocols are designed as self-validating systems. Built-in analytical checkpoints guarantee that you do not proceed to the next step with failed intermediates.

Protocol 1: Synthesis of Poly(EVPC) Reactive Precursor

Objective: Synthesize a controlled molecular weight polyphosphinic chloride backbone.

  • Preparation: In a flame-dried Schlenk flask under strict Argon atmosphere, dissolve 10.0 g of EVPC monomer in 40 mL of anhydrous toluene.

  • Initiation: Add 0.15 g of Azobisisobutyronitrile (AIBN) as the radical initiator.

  • Polymerization: Degas the solution via three freeze-pump-thaw cycles. Heat the reaction mixture to 70 °C and stir for 18 hours.

  • Self-Validation Checkpoint (NMR): Withdraw a 0.1 mL aliquot and analyze via 1 H and 31 P NMR (in anhydrous CDCl 3​ ).

    • Success Criteria: The 1 H NMR must show the complete disappearance of the distinct vinyl multiplet at 5.8–6.4 ppm, replaced by a broad polymeric backbone signal at 1.5–2.5 ppm. The 31 P NMR must shift from a sharp monomer peak at ~55 ppm to a broad polymeric peak at ~65 ppm.

  • Isolation: Do not precipitate in water. Store the reactive polymer solution under Argon for immediate downstream functionalization.

Protocol 2: Post-Polymerization Amidation (P-N Synergistic Polymer)

Objective: Convert the highly reactive P-Cl bonds to stable P-N phosphinamide linkages.

  • Reaction Setup: Cool the Poly(EVPC)/toluene solution from Protocol 1 to 0 °C in an ice bath.

  • Reagent Addition: Dropwise, add a mixture of 1.1 equivalents of the target amine (e.g., aniline or a functional diamine) and 1.2 equivalents of anhydrous Triethylamine (TEA) (acting as the acid scavenger).

  • Self-Validation Checkpoint (Visual): Within 5 minutes of addition, a dense white precipitate must form. This is TEA-HCl. The volume of precipitate visually validates the progress of the nucleophilic acyl substitution.

  • Maturation: Allow the reaction to warm to room temperature and stir for 12 hours to ensure 100% conversion of sterically hindered sites.

  • Purification & Final Validation: Filter the TEA-HCl salt. Precipitate the polymer in cold diethyl ether, filter, and dry under vacuum.

    • Success Criteria: 31 P NMR must show a quantitative shift to ~35 ppm. Any residual peak at ~65 ppm indicates incomplete functionalization (active P-Cl bonds), which will hydrolyze to acid and ruin the polymer's stability .

References

  • Title: Aqueous RAFT/MADIX Polymerization of Vinylphosphonic Acid under Microwave Irradiation Source: ACS Macro Letters URL: [Link]

  • Title: Poly(vinylphosphonate)s as Macromolecular Flame Retardants for Polycarbonate Source: Industrial & Engineering Chemistry Research URL: [Link]

  • Title: Organo-Inorganic Hybrid Intumescent Fire Retardant Coatings for Thermoplastics Based on Poly(Vinylphosphonic Acid) Source: Polymers (MDPI) URL: [Link]

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of Ethenylethylphosphinic Chloride

For Researchers, Scientists, and Drug Development Professionals In the dynamic environment of pharmaceutical research and development, the synthesis of novel compounds is a daily occurrence. With this innovation comes th...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

In the dynamic environment of pharmaceutical research and development, the synthesis of novel compounds is a daily occurrence. With this innovation comes the critical responsibility of ensuring the safe handling and disposal of all chemical entities, including reactive intermediates like ethenylethylphosphinic chloride. This guide, developed by our team of senior application scientists, provides a detailed, step-by-step protocol for the safe and compliant disposal of ethenylethylphosphinic chloride, grounded in established chemical safety principles. Our commitment is to empower you with the knowledge to manage laboratory waste not just effectively, but with the highest degree of safety and environmental responsibility.

Hazard Assessment: Understanding the Reactivity of Ethenylethylphosphinic Chloride

Ethenylethylphosphinic chloride belongs to the class of organophosphorus compounds known as phosphinic chlorides. While a specific Safety Data Sheet (SDS) for this exact molecule may not be readily available due to its potentially novel nature, its chemical structure allows us to infer its primary hazards based on well-characterized analogous compounds.

Key Anticipated Hazards:

  • High Reactivity with Water and Moisture: Like other acyl chlorides, ethenylethylphosphinic chloride is expected to react vigorously with water, including atmospheric moisture, to produce corrosive and toxic hydrogen chloride (HCl) gas and ethenylethylphosphinic acid.[1][2] This reaction can be exothermic, posing a risk of thermal burns and pressure buildup in enclosed containers.

  • Corrosivity: Due to the liberation of HCl upon hydrolysis, the compound is considered highly corrosive and can cause severe burns to the skin, eyes, and respiratory tract.[3][4][5]

  • Toxicity: Inhalation of vapors or aerosols can be toxic, and ingestion may be harmful.[3] Organophosphorus compounds as a class can exhibit varying degrees of toxicity.[6]

  • Hazardous Decomposition Products: In the event of a fire, hazardous combustion products such as oxides of phosphorus, phosphine, and hydrogen chloride gas can be released.[1][3]

Table 1: Hazard Profile of Ethenylethylphosphinic Chloride (Inferred)

Hazard CategoryDescriptionPrimary Precaution
Acute Toxicity (Inhalation) Potentially toxic if inhaled.[3]Work in a well-ventilated chemical fume hood.
Skin Corrosion/Irritation Causes severe skin burns and eye damage.[5]Wear appropriate chemical-resistant gloves and a lab coat.
Serious Eye Damage/Irritation Causes serious eye damage.[3][5]Use chemical safety goggles and a face shield.
Reactivity Reacts with water to release toxic and corrosive gases.[1][2]Handle away from water and moisture. Store in a dry, inert atmosphere.
Essential Personal Protective Equipment (PPE)

Given the anticipated hazards, a stringent PPE protocol is mandatory when handling and disposing of ethenylethylphosphinic chloride.

  • Eye and Face Protection: Chemical safety goggles in combination with a face shield are essential to protect against splashes and the evolution of corrosive gases.

  • Hand Protection: Use chemical-resistant gloves, such as nitrile or neoprene. It is advisable to double-glove.

  • Body Protection: A flame-retardant laboratory coat should be worn. For larger quantities, a chemical-resistant apron is recommended.

  • Respiratory Protection: All handling must be conducted in a certified chemical fume hood. In the event of a spill or ventilation failure, a respirator with an acid gas cartridge may be necessary.

Step-by-Step Disposal Protocol: Controlled Hydrolysis and Neutralization

The primary strategy for the safe disposal of ethenylethylphosphinic chloride is a controlled hydrolysis reaction to convert it into the more stable and less reactive ethenylethylphosphinic acid, followed by neutralization. This process must be conducted in a chemical fume hood.

Materials Required:

  • Ethenylethylphosphinic chloride waste

  • A three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a gas outlet connected to a scrubber containing a sodium bicarbonate solution.

  • A suitable solvent (e.g., anhydrous toluene or dioxane)

  • Ice-water bath

  • A solution of sodium hydroxide (NaOH) or sodium bicarbonate (NaHCO₃) for neutralization

  • pH indicator paper or a calibrated pH meter

Experimental Workflow Diagram:

DisposalWorkflow cluster_prep Preparation cluster_hydrolysis Controlled Hydrolysis cluster_neutralization Neutralization cluster_disposal Final Disposal Prep Don PPE & Work in Fume Hood Setup Assemble Reaction Apparatus Prep->Setup Dilute Dilute Waste in Anhydrous Solvent Setup->Dilute Cool Cool to 0-5 °C Dilute->Cool AddWater Slowly Add Water via Dropping Funnel Cool->AddWater Stir Stir Until Reaction is Complete AddWater->Stir AddBase Slowly Add Base (e.g., NaOH solution) Stir->AddBase Monitor Monitor pH (Target: 6-8) AddBase->Monitor WasteCollection Transfer to Labeled Waste Container Monitor->WasteCollection Dispose Dispose as Hazardous Waste WasteCollection->Dispose

Caption: Workflow for the safe disposal of ethenylethylphosphinic chloride.

Step-by-Step Procedure:

  • Preparation:

    • Don all required PPE.

    • Assemble the three-necked flask with the stirrer, dropping funnel, and gas outlet in the chemical fume hood. Ensure the gas outlet is connected to a scrubber to neutralize the evolved HCl gas.

  • Dilution and Cooling:

    • Carefully transfer the ethenylethylphosphinic chloride waste into the reaction flask.

    • Dilute the waste with an anhydrous solvent (e.g., toluene) to better control the reaction rate and dissipate heat. A 5-10 fold dilution is recommended.

    • Place the flask in an ice-water bath and begin stirring. Allow the solution to cool to 0-5 °C.

  • Controlled Hydrolysis:

    • Fill the dropping funnel with cold water.

    • Slowly add the water dropwise to the stirred, cooled solution of the phosphinic chloride. The rate of addition should be controlled to keep the temperature of the reaction mixture below 20 °C.

    • Vigorous gas evolution (HCl) will be observed. Ensure the gas is being effectively trapped by the scrubber.

    • After the addition of water is complete, continue to stir the mixture for at least one hour to ensure the hydrolysis is complete. The general reaction is:

      • CH₂=CH(C₂H₅)P(O)Cl + H₂O → CH₂=CH(C₂H₅)P(O)OH + HCl

  • Neutralization:

    • Slowly add a dilute solution of sodium hydroxide or sodium bicarbonate to the reaction mixture to neutralize the ethenylethylphosphinic acid and the hydrochloric acid. This is an exothermic reaction, so maintain cooling and a slow addition rate.

    • Monitor the pH of the aqueous layer using pH paper or a pH meter. The target pH is between 6 and 8.[7]

  • Final Disposal:

    • Once neutralized, the resulting aqueous solution and any organic solvent should be transferred to a properly labeled hazardous waste container.[8][9]

    • The container should be clearly labeled with the contents, including "neutralized ethenylethylphosphinic acid," the solvent used, and the date.

    • Arrange for pickup and disposal by your institution's environmental health and safety office. Do not pour any of the waste down the drain.[8]

Emergency Procedures
  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.[4]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[4]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, give artificial respiration. Seek immediate medical attention.[4]

  • Spill: Evacuate the area. Wearing appropriate PPE, cover the spill with a dry, inert absorbent material such as sand or vermiculite. Do not use combustible materials like paper towels. Scoop the absorbed material into a labeled, sealed container for disposal. Ventilate the area thoroughly.

By adhering to this comprehensive guide, you can ensure the safe and responsible disposal of ethenylethylphosphinic chloride, protecting yourself, your colleagues, and the environment.

References

  • Decontamination agents for chemical neutralization of organo-phosphorous poisonous compounds: Liter
  • The Hydrolysis of Phosphinates and Phosphon
  • SAFETY D
  • Method for Neutralizing Organophosphorus Agricultural Chemicals. (2000). DTIC.
  • SAFETY D
  • PhosphorusCompounds-NA.docx. research: UGA.
  • Disposal of Chemical Waste. Safety Office.
  • SAFETY D
  • SAFETY DATA SHEET. (2025). Thermo Fisher Scientific.
  • Phosphorus | Office of Environmental Health and Safety. Princeton University.
  • SAFETY D
  • Phosphorus - Safety D
  • Phosphorus, Reactive (Orthophosph
  • SAFETY D
  • DIETHYLTHIOPHOSPHORYL CHLORIDE, [LIQUID]. CAMEO Chemicals.

Sources

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